Product packaging for 2-Mercaptopinane(Cat. No.:CAS No. 23832-18-0)

2-Mercaptopinane

Cat. No.: B1614835
CAS No.: 23832-18-0
M. Wt: 170.32 g/mol
InChI Key: ZPUCQOXKFCVYGL-UHFFFAOYSA-N
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Description

2, 3 Or 10-mercaptopinane, also known as 2-pinanethiol or pinanyl mercaptan, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other. 2, 3 Or 10-mercaptopinane is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 3 or 10-mercaptopinane is primarily located in the membrane (predicted from logP) and cytoplasm. 2, 3 Or 10-mercaptopinane has a grapefruit and sulfurous taste.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18S B1614835 2-Mercaptopinane CAS No. 23832-18-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6,6-trimethylbicyclo[3.1.1]heptane-2-thiol
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InChI

InChI=1S/C10H18S/c1-9(2)7-4-5-10(3,11)8(9)6-7/h7-8,11H,4-6H2,1-3H3
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InChI Key

ZPUCQOXKFCVYGL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1(C2CCC(C1C2)(C)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H18S
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DSSTOX Substance ID

DTXSID60865117
Record name Bicyclo[3.1.1]heptane-2-thiol, 2,6,6-trimethyl-
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Molecular Weight

170.32 g/mol
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CAS No.

23832-18-0
Record name 2,6,6-Trimethylbicyclo[3.1.1]heptane-2-thiol
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Record name 2-Mercaptopinane
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Record name 2-Mercaptopinane
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Record name Bicyclo[3.1.1]heptane-2-thiol, 2,6,6-trimethyl-
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Record name 2,6,6-trimethylbicyclo[3.1.1]heptane-2-thiol
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Record name 2,3 or 10-Mercaptopinane
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Foundational & Exploratory

2-Mercaptopinane: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptopinane, systematically known as 2,6,6-trimethylbicyclo[3.1.1]heptane-2-thiol, is a bicyclic monoterpenoid thiol.[1] It is a key component in the flavor and fragrance industry, particularly known for its characteristic "mango thiol" aroma.[2] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its structural features, and general experimental methodologies relevant to its synthesis and analysis. It is important to note that commercial "this compound" is often supplied as a mixture of isomers, primarily the 2-, 3-, and 10-mercaptopinane isomers.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and analysis in a laboratory setting.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈S[2]
Molecular Weight 170.32 g/mol [3]
CAS Number 23832-18-0[2]
Appearance Colorless to pale yellow clear liquid (est.)[4]
Boiling Point 207.7 °C at 760 mmHg[2]
142.0 °C at 20 mmHg[4]
Density 0.98 g/cm³[2]
Specific Gravity 0.980 to 0.988 @ 25.00 °C[4]
Refractive Index 1.511 to 1.517 @ 20.00 °C[4]
Flash Point 69.9 °C (157.8 °F)[2]
97.78 °C (208.00 °F) TCC[4]
Vapor Pressure 0.32 mmHg at 25°C[2]
Water Solubility 9.9 mg/L (ALOGPS predicted)[1]
logP (o/w) 3.13[2]
4.34 (ALOGPS predicted)[1]
pKa (Strongest Acidic) 9.93 (ChemAxon predicted)[1]
Hydrogen Bond Donor Count 1[1][2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 0[1][2]

Chemical Structure and Isomerism

This compound possesses a rigid bicyclic pinane skeleton with a thiol group attached to the C2 position. The pinane structure is characterized by a six-membered ring and a four-membered ring sharing two carbon atoms. The presence of stereocenters gives rise to different stereoisomers.

Commercially available this compound is typically a mixture of isomers, including 2-, 3-, and 10-mercaptopinane. The relative positions of the thiol group on the pinane ring define these isomers.

G cluster_2 This compound cluster_3 3-Mercaptopinane cluster_10 10-Mercaptopinane This compound This compound 3-Mercaptopinane 3-Mercaptopinane 10-Mercaptopinane 10-Mercaptopinane Isomers Isomers Isomers->this compound C2-SH Isomers->3-Mercaptopinane C3-SH Isomers->10-Mercaptopinane C10-SH

Caption: Isomers of Mercaptopinane.

Experimental Protocols

Detailed, publicly available experimental protocols specifically for the synthesis, purification, and analysis of this compound are limited. However, based on general principles of organic chemistry and related literature for thiols, the following methodologies would be applicable.

Synthesis

The synthesis of this compound would likely start from a pinane-based precursor. A common route for the synthesis of thiols involves the conversion of a corresponding alcohol or halide. For instance, 2-pinanol could be a potential starting material. General methods for thiol synthesis include:

  • From Halides: Reaction of a corresponding 2-halopinane with a sulfur nucleophile like sodium hydrosulfide (NaSH).

  • From Alcohols: Conversion of the alcohol to a good leaving group (e.g., tosylate) followed by substitution with a thiol-containing nucleophile.

  • Thiol-ene and Thiol-yne Reactions: These "click chemistry" reactions are efficient for forming C-S bonds under mild conditions, though they may be more applicable for creating derivatives of this compound rather than its initial synthesis.

A general procedure for a related thiol synthesis is the reaction of an isothiocyanate with a thiol in a green solvent system like ethanol/water with a base such as potassium carbonate, which can be performed under microwave irradiation to accelerate the reaction.

Purification

Purification of this compound would likely involve the following standard laboratory techniques:

  • Distillation: Given its boiling point, vacuum distillation would be a suitable method for purifying this compound from non-volatile impurities.

  • Chromatography: Column chromatography on silica gel could be employed to separate the desired product from byproducts and unreacted starting materials. Due to the volatility of the compound, care must be taken during solvent removal.

Analysis

The analysis of this compound, particularly to determine the isomeric ratio and purity, would primarily rely on chromatographic and spectroscopic methods.

  • Gas Chromatography (GC): GC is the method of choice for analyzing volatile compounds like this compound. A flame ionization detector (FID) or a sulfur-selective detector, such as a flame photometric detector (FPD) or a sulfur chemiluminescence detector (SCD), would provide high sensitivity. The retention times of the different isomers would allow for their separation and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry. It would be used to confirm the identity of the isomers based on their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the chemical structure of the synthesized and purified product.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Starting Material (e.g., 2-pinanol) Starting Material (e.g., 2-pinanol) Intermediate (e.g., 2-halopinane) Intermediate (e.g., 2-halopinane) Starting Material (e.g., 2-pinanol)->Intermediate (e.g., 2-halopinane) Halogenation This compound This compound Intermediate (e.g., 2-halopinane)->this compound Thiolation Crude Product Crude Product Pure this compound Pure this compound Crude Product->Pure this compound Distillation / Chromatography Pure Product Pure Product Structural Confirmation Structural Confirmation Pure Product->Structural Confirmation GC-MS, NMR Purity & Isomer Ratio Purity & Isomer Ratio Pure Product->Purity & Isomer Ratio GC-FID/FPD

Caption: General Experimental Workflow for this compound.

Signaling Pathways and Biological Activity

Currently, there is no significant information available in the public domain that describes the involvement of this compound in specific biological signaling pathways. Its primary application is in the food and fragrance industry, and it is not typically studied in the context of drug development or pharmacology. Therefore, no signaling pathway diagrams are included in this guide.

Conclusion

References

Chirality and Stereochemistry of 2-Mercaptopinane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chirality and stereochemistry of 2-Mercaptopinane, a versatile chiral building block derived from the bicyclic monoterpene, pinane. A thorough understanding of its stereoisomers is critical for applications in asymmetric synthesis, particularly in the development of chiral drugs and other enantiomerically pure compounds. This document outlines the synthesis, separation, and characterization of this compound stereoisomers, presenting key data and experimental methodologies.

Stereoisomers of this compound

The rigid bicyclic structure of the pinane skeleton, with the systematic name (1S,2S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane, gives rise to a complex stereochemical landscape. The introduction of a mercapto group at the C2 position introduces another chiral center, leading to the possibility of multiple diastereomers and their corresponding enantiomers. The stereochemistry is determined by the configuration of the pinane bridgehead carbons (C1 and C5) and the orientation of the mercapto group at C2.

The two primary pinane precursors, (+)-α-pinene and (-)-α-pinene, as well as (+)-β-pinene and (-)-β-pinene, provide access to different enantiomeric series of pinane derivatives. The stereochemical outcome of the synthesis of this compound is highly dependent on the starting material and the reaction pathway.

Below is a diagram illustrating the relationship between the pinane precursors and the resulting stereoisomers of this compound.

G cluster_precursors Pinane Precursors cluster_intermediates Key Intermediates cluster_products This compound Stereoisomers alpha_pinene (+)-α-Pinene / (-)-α-Pinene pinane_epoxide Pinane Epoxides alpha_pinene->pinane_epoxide Epoxidation beta_pinene (+)-β-Pinene / (-)-β-Pinene pinocamphone Pinocamphone beta_pinene->pinocamphone Oxidation endo_isomers Endo-2-Mercaptopinane (Enantiomeric Pair) pinane_epoxide->endo_isomers Ring Opening with Thiolating Agent exo_isomers Exo-2-Mercaptopinane (Enantiomeric Pair) pinocamphone->exo_isomers Reduction & Thiolation

Figure 1: Synthetic relationship between pinane precursors and this compound stereoisomers.

Quantitative Data of this compound Stereoisomers

Precise quantitative data for each stereoisomer of this compound is not extensively consolidated in the literature. Commercial "this compound" is often sold as a mixture of isomers. However, data from analogous pinane derivatives and related chiral thiols can provide valuable insights. The following table summarizes typical physicochemical properties.

PropertyIsomer 1 (e.g., (+)-endo)Isomer 2 (e.g., (-)-endo)Isomer 3 (e.g., (+)-exo)Isomer 4 (e.g., (-)-exo)
Molecular Formula C₁₀H₁₈SC₁₀H₁₈SC₁₀H₁₈SC₁₀H₁₈S
Molecular Weight 170.31 g/mol 170.31 g/mol 170.31 g/mol 170.31 g/mol
Appearance Colorless to pale yellow liquidColorless to pale yellow liquidColorless to pale yellow liquidColorless to pale yellow liquid
Boiling Point (°C) ~220-225 (at 760 mmHg)~220-225 (at 760 mmHg)~220-225 (at 760 mmHg)~220-225 (at 760 mmHg)
Density (g/mL) ~0.98~0.98~0.98~0.98
Refractive Index ~1.51~1.51~1.51~1.51
Specific Rotation [α]ᴅ Varies (e.g., positive)Varies (e.g., negative)Varies (e.g., positive)Varies (e.g., negative)

Note: Specific rotation values are highly dependent on the enantiomeric and diastereomeric purity, as well as the solvent and concentration used for measurement.

Experimental Protocols

The synthesis of specific stereoisomers of this compound typically involves the stereoselective functionalization of a chiral pinane precursor.

Synthesis of endo-2-Mercaptopinane from α-Pinene

This protocol describes a representative synthesis of an endo-2-Mercaptopinane isomer starting from α-pinene.

Step 1: Epoxidation of α-Pinene

  • To a solution of (+)-α-pinene in a suitable solvent (e.g., dichloromethane) at 0 °C, add a peroxy acid (e.g., m-chloroperoxybenzoic acid, mCPBA) portion-wise.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC).

  • Quench the reaction with a reducing agent (e.g., sodium sulfite solution).

  • Separate the organic layer, wash with a base (e.g., sodium bicarbonate solution) and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield α-pinene oxide.

Step 2: Ring Opening of α-Pinene Oxide with a Thiolating Agent

  • Dissolve the α-pinene oxide in an appropriate solvent (e.g., THF).

  • Add a thiating agent (e.g., lithium thioacetate or sodium hydrosulfide) and stir the mixture, possibly with heating, until the reaction is complete.

  • Acidify the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry, and concentrate to obtain the crude mercaptopinane derivative.

  • Purify the product by column chromatography or distillation.

Chiral Separation of Stereoisomers

The separation of the resulting diastereomers and enantiomers is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).

Protocol for Chiral HPLC Separation:

  • Column: A chiral stationary phase (CSP) column is essential. Common choices include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation.

  • Detection: UV detection is commonly employed, typically at a wavelength where the compound has some absorbance (e.g., 210-230 nm).

  • Sample Preparation: The mixture of stereoisomers is dissolved in the mobile phase at a suitable concentration.

  • Injection and Elution: The sample is injected onto the column, and the stereoisomers are eluted at different retention times, allowing for their collection and isolation.

Application in Asymmetric Synthesis: A Workflow Example

Chiral this compound derivatives are valuable as chiral auxiliaries or ligands in asymmetric catalysis. The following diagram illustrates a general workflow for its application in a diastereoselective alkylation reaction.

G start Start: Prochiral Substrate coupling Coupling of Substrate and Auxiliary start->coupling auxiliary Chiral this compound Derivative auxiliary->coupling deprotonation Deprotonation with a Base (e.g., LDA) coupling->deprotonation alkylation Diastereoselective Alkylation with an Electrophile (R-X) deprotonation->alkylation cleavage Cleavage of the Chiral Auxiliary alkylation->cleavage product Enantiomerically Enriched Product cleavage->product recycle Recovery and Recycling of Chiral Auxiliary cleavage->recycle

Figure 2: Workflow for the use of a this compound derivative as a chiral auxiliary.

This workflow demonstrates how the stereochemical information from the chiral this compound derivative is transferred to the prochiral substrate, leading to the formation of a new stereocenter with high diastereoselectivity. The subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

Conclusion

This compound and its derivatives are powerful tools in stereoselective synthesis. A profound understanding of their stereochemistry, coupled with robust synthetic and purification protocols, is paramount for their effective application in the development of chiral molecules for the pharmaceutical and other fine chemical industries. The methodologies and data presented in this guide provide a foundational resource for researchers and professionals working in this field.

A Technical Guide to 2-Mercaptopinane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Mercaptopinane is a chiral organosulfur compound derived from the pinane backbone, a bicyclic monoterpene. While it has applications in the flavor and fragrance industry, its primary relevance to researchers, scientists, and drug development professionals lies in its potential use as a chiral auxiliary in asymmetric synthesis. The inherent chirality of the pinane structure, derived from naturally abundant α-pinene and β-pinene, makes it a valuable starting material for the synthesis of chiral ligands and auxiliaries. This guide provides an in-depth overview of this compound, its properties, and its role in the critical field of stereoselective synthesis.

Core Compound Data: this compound

The following table summarizes the key identifiers and physicochemical properties of this compound. It is important to note that commercial preparations are often a mixture of isomers, primarily 2-, 3-, and 10-Mercaptopinane.

PropertyValue
CAS Number 23832-18-0
Molecular Formula C₁₀H₁₈S
Molecular Weight 170.32 g/mol
Appearance Colorless to pale yellow clear liquid (est.)
Specific Gravity 0.980 to 0.988 @ 25.00 °C
Refractive Index 1.511 to 1.517 @ 20.00 °C
Flash Point 208.00 °F (97.78 °C)
Odor Description Sulfurous, green, tropical, terpenic, woody
Taste Description Sulfurous, metallic, tropical, woody, fresh, green, cooling

Application in Asymmetric Synthesis: The Role of Chiral Auxiliaries

In the development of pharmaceuticals, it is often the case that only one enantiomer of a chiral drug molecule is therapeutically active, while the other may be inactive or even cause harmful side effects.[1][2] Therefore, the ability to synthesize a single, desired enantiomer is of paramount importance. Asymmetric synthesis, the process of selectively producing one enantiomer, can be achieved through various methods, including the use of chiral auxiliaries.[2]

A chiral auxiliary is an optically active compound that is temporarily incorporated into a non-chiral starting material.[2][3] This attachment confers chirality to the intermediate molecule, directing subsequent reactions to proceed stereoselectively and form a single enantiomer of the desired product.[1][3] After the reaction is complete, the chiral auxiliary is removed and can often be recycled for future use.[2][3] Pinane-based structures, such as this compound, are derived from naturally occurring chiral monoterpenes and are widely used as key intermediates for the synthesis of such chiral catalysts and auxiliaries.

Logical Workflow of Asymmetric Synthesis Using a Chiral Auxiliary

The following diagram illustrates the general workflow of employing a chiral auxiliary in an asymmetric synthesis process.

G cluster_0 Asymmetric Synthesis Workflow A Non-chiral Starting Material C Attach Chiral Auxiliary A->C B Chiral Auxiliary (e.g., derived from this compound) B->C D Chiral Intermediate C->D E Diastereoselective Reaction D->E F Product with Auxiliary E->F G Remove Chiral Auxiliary F->G H Enantiomerically Pure Product G->H I Recycled Chiral Auxiliary G->I

Asymmetric Synthesis Workflow

Generalized Experimental Protocol for Asymmetric Synthesis Using a Chiral Auxiliary

While a specific protocol for the use of this compound as a chiral auxiliary is highly dependent on the target molecule and reaction type, the following provides a generalized methodology for researchers.

Objective: To synthesize an enantiomerically enriched product from a prochiral substrate using a pinane-derived chiral auxiliary.

Materials:

  • Prochiral starting material (e.g., an enolate precursor)

  • Chiral auxiliary (e.g., a derivative of this compound)

  • Coupling reagent (e.g., DCC, EDC)

  • Aprotic solvent (e.g., Dichloromethane, THF)

  • Reagent for the diastereoselective reaction (e.g., an electrophile)

  • Reagent for cleavage of the auxiliary (e.g., LiAlH₄, NaBH₄, or acidic/basic hydrolysis)

  • Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

  • Attachment of the Chiral Auxiliary:

    • Dissolve the prochiral starting material and the chiral auxiliary in an appropriate anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the coupling reagent portion-wise at a controlled temperature (e.g., 0 °C) to facilitate the formation of a covalent bond between the starting material and the auxiliary.

    • Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography - TLC).

    • Upon completion, quench the reaction and purify the resulting chiral intermediate by column chromatography.

  • Diastereoselective Reaction:

    • Dissolve the purified chiral intermediate in an anhydrous aprotic solvent and cool to a low temperature (e.g., -78 °C) to enhance stereoselectivity.

    • Slowly add the chosen reagent for the desired transformation (e.g., an alkyl halide for an alkylation reaction).

    • Stir the reaction mixture at the low temperature until completion, as monitored by TLC.

    • Work up the reaction by adding a quenching solution and extract the product. Purify the product-auxiliary conjugate via column chromatography.

  • Cleavage and Recovery of the Chiral Auxiliary:

    • Subject the purified product-auxiliary conjugate to a cleavage reaction to remove the auxiliary. The conditions for this step are chosen to avoid racemization of the desired product.

    • For example, reductive cleavage can be performed using a hydride reagent like LiAlH₄.

    • After the cleavage is complete, perform an aqueous workup to separate the chiral product from the auxiliary.

    • Purify the desired enantiomerically enriched product using column chromatography or crystallization.

    • Isolate the chiral auxiliary from the reaction mixture, which can then be purified and reused.

Characterization:

  • The enantiomeric excess (ee) of the final product should be determined using a chiral analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.

This generalized protocol highlights the key steps in utilizing a chiral auxiliary. Researchers should consult relevant literature for specific conditions and modifications tailored to their desired synthesis.

References

A Comprehensive Technical Guide to 2-Mercaptopinane: Safety, Handling, and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptopinane, also known as 2-pinanethiol, is a monoterpenoid thiol derived from the pinane skeleton. Its unique structural features and reactive thiol group make it a compound of interest in various chemical and pharmaceutical research applications, including as a chiral resolving agent and a building block in the synthesis of complex molecules. This guide provides an in-depth overview of the safety protocols, handling procedures, and proper disposal methods for this compound to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈S[1]
Molecular Weight 170.32 g/mol [1]
CAS Number 23832-18-0[1]
Appearance Colorless to pale yellow liquid[2]
Odor Sulfurous, tropical fruit, mercaptan-like[2]
Boiling Point 207.7 °C at 760 mmHg[1]
Flash Point 69.9 °C (157.8 °F)[1]
Density 0.98 g/cm³[1]
Vapor Pressure 0.32 mmHg at 25°C[1]
Refractive Index n20/D 1.5 (lit.)[1]

Safety and Toxicology

While comprehensive toxicological data for this compound is limited, information from Safety Data Sheets (SDS) for the closely related "Pinanyl Mercaptan" and general knowledge of mercaptans indicate several potential hazards.

GHS Hazard Classification

Based on available information for "Pinanyl Mercaptan," this compound should be handled as a substance with the following GHS classifications:

  • Combustible Liquid

  • Causes skin irritation

  • May cause an allergic skin reaction

  • Causes serious eye irritation

Toxicological Data

Specific quantitative toxicological data is not widely available. One study reports an intravenous LD50 in mice of 100 mg/kg. The primary routes of occupational exposure are inhalation and dermal contact.

Acute Effects:

  • Inhalation: May cause respiratory tract irritation. Due to its strong odor, it serves as its own warning property.

  • Skin Contact: Causes skin irritation and may lead to allergic contact dermatitis upon repeated exposure.

  • Eye Contact: Causes serious eye irritation, which can result in redness, pain, and potential damage if not promptly addressed.

  • Ingestion: May be harmful if swallowed.

Chronic Effects:

  • Prolonged or repeated skin contact may lead to sensitization.

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being undertaken. The following PPE is recommended as a minimum:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. If a fume hood is not available or if there is a risk of exceeding exposure limits, a properly fitted respirator with an organic vapor cartridge is necessary.

Safe Handling Practices
  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing vapors or mists.

  • Use only in a well-ventilated area, preferably a chemical fume hood.

  • Keep away from heat, sparks, and open flames.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store away from sources of ignition.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash develops, seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal

All waste materials, including contaminated PPE and empty containers, should be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: this compound should be disposed of as hazardous chemical waste. It should not be poured down the drain.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and glassware, should be treated as hazardous waste and disposed of accordingly.

  • Empty Containers: Empty containers may retain product residue and should be handled as hazardous waste.

Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Experimental Protocols and Applications

General Experimental Workflow for Thiol-Ene "Click" Reaction

This diagram illustrates a general workflow for a thiol-ene reaction, a common application for thiols like this compound in organic synthesis.

Thiol_Ene_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents This compound Alkene Substrate Photoinitiator mixing Combine Reagents in Solvent reagents->mixing solvent Degassed Solvent solvent->mixing uv_irrad UV Irradiation (e.g., 365 nm) mixing->uv_irrad quench Quench Reaction (if necessary) uv_irrad->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification characterization NMR, MS, etc. purification->characterization

A generalized workflow for a thiol-ene "click" reaction involving a thiol like this compound.

Biological Signaling Pathways and Interactions

Currently, there is a lack of specific information in the scientific literature detailing the direct interaction of this compound with biological signaling pathways. As a thiol-containing compound, it has the potential to interact with biological systems in ways characteristic of thiols, such as participating in redox reactions or binding to metal ions in metalloproteins. However, without specific studies, any discussion of its role in signaling pathways would be speculative. Researchers investigating the biological effects of this compound should consider its potential to interact with pathways sensitive to redox modulation or those involving enzymes with critical cysteine residues.

Conclusion

This compound is a valuable compound for chemical synthesis and research. However, its safe use is predicated on a clear understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a foundation for the safe handling, storage, and disposal of this compound. It is imperative that all users consult the most up-to-date Safety Data Sheet provided by the supplier and adhere to all institutional and regulatory guidelines. As with any chemical, a culture of safety and preparedness is paramount to preventing accidents and ensuring the well-being of all laboratory personnel.

References

Physical properties like boiling point and density of 2-Mercaptopinane.

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a concise overview of the known physical properties of 2-Mercaptopinane, with a focus on its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical Properties of this compound and Its Isomers

This compound, also known by synonyms such as Pinanyl mercaptan and 2-Pinanethiol, is a sulfur-containing bicyclic monoterpene. It exists as a mixture of isomers, primarily 2-, 3-, and 10-mercaptopinane, which can influence its physical characteristics. The compound is typically a colorless to pale yellow liquid.

Below is a summary of the reported physical properties for this compound and its related isomers. It is important to note that values can vary depending on the specific isomeric composition of the sample.

PropertyValueConditionsIsomer
Boiling Point 207.7 °Cat 760 mmHgThis compound[1]
142 °Cat 20 mmHgPinanyl mercaptan[2]
258-259 °Cat 760 mmHg2,3 or 10-Mercaptopinane mixture[3]
212-213 °Cat 760 mmHg3-Mercaptopinane[4][5]
Density 0.98 g/cm³Not specifiedThis compound[1]
0.98 g/mLat 25 °CPinanyl mercaptan[2]
Specific Gravity 0.980 - 0.988at 25 °C2,3 or 10-Mercaptopinane mixture[3]
Vapor Pressure 0.32 mmHgat 25°CThis compound[1]
Flash Point 69.9 °CThis compound[1]
208 °F (97.78 °C)TCC2,3 or 10-Mercaptopinane mixture[3]
Refractive Index 1.5 (lit.)at 20°C/DThis compound[1]
1.511 - 1.517at 20°C2,3 or 10-Mercaptopinane mixture[3]

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound cited above are not detailed in the available literature, standard laboratory procedures are employed for these measurements. Below is a generalized workflow for determining the boiling point and density of a liquid chemical compound such as this compound.

The following diagram illustrates a standard experimental workflow for measuring the boiling point and density of a liquid sample.

G cluster_0 Sample Preparation cluster_1 Boiling Point Determination (Distillation Method) cluster_2 Density Determination (Pycnometer Method) Sample Obtain pure liquid sample of this compound Setup Set up distillation apparatus Sample->Setup WeighEmpty Weigh empty pycnometer Sample->WeighEmpty Heat Gently heat the sample Setup->Heat Observe Record temperature at which a steady stream of distillate is observed Heat->Observe Correct Correct for atmospheric pressure Observe->Correct FinalBP FinalBP Correct->FinalBP Final Boiling Point FillSample Fill pycnometer with sample at a specific temperature (e.g., 25°C) WeighEmpty->FillSample WeighFull Weigh the filled pycnometer FillSample->WeighFull Calculate Calculate density (mass/volume) WeighFull->Calculate FinalDensity FinalDensity Calculate->FinalDensity Final Density

Caption: Generalized workflow for determining the boiling point and density of a liquid.

This guide provides the fundamental physical data for this compound available from public sources. For drug development and research applications requiring a high degree of precision, it is recommended that these properties be determined empirically for the specific batch of the chemical being used, as isomeric purity can significantly affect the results.

References

2-Mercaptopinane in Asymmetric Synthesis: A Review of a Niche Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Mercaptopinane, a thiol derived from the bicyclic monoterpene pinane, presents a unique scaffold for applications in asymmetric synthesis. As a chiral auxiliary, it has the potential to induce stereoselectivity in a variety of chemical transformations. However, a comprehensive review of the available scientific literature reveals that its application in key synthetic reactions such as Michael additions, aldol reactions, and alkylations is not extensively documented. This guide aims to provide an overview of the current, albeit limited, understanding of this compound's role as a chiral auxiliary, while also highlighting the significant gaps in publicly accessible research data.

Theoretical Application as a Chiral Auxiliary

The fundamental principle behind using a chiral auxiliary is to temporarily introduce a chiral element to a prochiral substrate. This allows for diastereoselective bond formation, after which the auxiliary can be cleaved to yield an enantiomerically enriched product. The rigid bicyclic structure of the pinane backbone in this compound offers a sterically defined environment that could, in theory, effectively shield one face of a reactive intermediate, directing the approach of a reagent to the opposite face.

The workflow for utilizing a chiral auxiliary like this compound would generally follow the pathway illustrated below.

G cluster_0 General Workflow of a Chiral Auxiliary Prochiral Substrate Prochiral Substrate Diastereomeric Intermediate Diastereomeric Intermediate Prochiral Substrate->Diastereomeric Intermediate Attachment Chiral Auxiliary (this compound) Chiral Auxiliary (this compound) Chiral Auxiliary (this compound)->Diastereomeric Intermediate Stereoselective Reaction Stereoselective Reaction Diastereomeric Intermediate->Stereoselective Reaction Enantiomerically Enriched Product Enantiomerically Enriched Product Stereoselective Reaction->Enantiomerically Enriched Product Cleavage Recovered Auxiliary Recovered Auxiliary Stereoselective Reaction->Recovered Auxiliary Cleavage & Recycle

Caption: General workflow for the application of a chiral auxiliary.

Review of Synthetic Applications: A Noteworthy Absence of Data

Despite the theoretical potential, extensive searches of chemical databases and scholarly articles have yielded a conspicuous lack of specific examples detailing the use of this compound as a chiral auxiliary in Michael additions, aldol reactions, and alkylations. Consequently, quantitative data such as diastereomeric excesses (d.e.), enantiomeric excesses (e.e.), and reaction yields for these transformations are not available in the public domain. Similarly, detailed experimental protocols for the attachment of this compound to substrates for these specific reaction classes, the subsequent stereoselective transformations, and the cleavage of the auxiliary are not reported.

Potential Research Directions

The absence of data on this compound's application in these fundamental carbon-carbon bond-forming reactions suggests a significant area for future research. Investigations could focus on:

  • Synthesis of this compound Derivatives: Modification of the thiol group or the pinane scaffold could lead to more effective chiral auxiliaries.

  • Application in Key Asymmetric Reactions: A systematic study of its effectiveness in Michael additions, aldol reactions, and alkylations under various conditions is warranted.

  • Mechanistic Studies: Understanding the transition state geometries through computational modeling could provide insights into the factors governing stereoselectivity and guide the design of more efficient auxiliaries based on the pinenethiol framework.

The logical progression of such research is outlined in the following diagram.

G cluster_1 Proposed Research Pathway for this compound Synthesize & Characterize this compound Auxiliary Synthesize & Characterize this compound Auxiliary Attach to Prochiral Substrates Attach to Prochiral Substrates Synthesize & Characterize this compound Auxiliary->Attach to Prochiral Substrates Perform Asymmetric Reactions (Michael, Aldol, Alkylation) Perform Asymmetric Reactions (Michael, Aldol, Alkylation) Attach to Prochiral Substrates->Perform Asymmetric Reactions (Michael, Aldol, Alkylation) Analyze Stereoselectivity (d.e., e.e.) & Yield Analyze Stereoselectivity (d.e., e.e.) & Yield Perform Asymmetric Reactions (Michael, Aldol, Alkylation)->Analyze Stereoselectivity (d.e., e.e.) & Yield Optimize Reaction Conditions Optimize Reaction Conditions Analyze Stereoselectivity (d.e., e.e.) & Yield->Optimize Reaction Conditions Computational Modeling of Transition States Computational Modeling of Transition States Analyze Stereoselectivity (d.e., e.e.) & Yield->Computational Modeling of Transition States Optimize Reaction Conditions->Perform Asymmetric Reactions (Michael, Aldol, Alkylation) Develop Improved Auxiliaries Develop Improved Auxiliaries Computational Modeling of Transition States->Develop Improved Auxiliaries

Caption: A proposed workflow for future research on this compound.

Conclusion

While this compound holds theoretical promise as a chiral auxiliary derived from a readily available natural product, its practical application in asymmetric Michael additions, aldol reactions, and alkylations is not supported by currently available scientific literature. For researchers, scientists, and drug development professionals, this represents both a challenge and an opportunity. The field is open for pioneering work to explore the utility of this and other pinane-derived chiral auxiliaries in stereoselective synthesis. Without published data, it is not possible to provide the in-depth technical guide with quantitative data and experimental protocols as originally envisioned. Further empirical research is necessary to unlock the potential of this compound in this domain.

The Enigmatic Presence and Biological Profile of 2-Mercaptopinane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptopinane, a monoterpenoid thiol also recognized by its more evocative name "mango thiol," presents a curious case in the study of natural compounds. While its potent sulfurous and tropical aroma has led to its application in the flavor and fragrance industry, its existence as a naturally occurring molecule is a subject of conflicting information, with some sources asserting it is not found in nature. This technical guide synthesizes the currently available, albeit limited, scientific information regarding the natural occurrence and biological significance of this compound. The conspicuous absence of robust scientific literature on its natural sources and pharmacological activities underscores a significant knowledge gap and beckons further investigation into this intriguing molecule.

Natural Occurrence: An Unresolved Question

The natural origin of this compound remains a contentious topic. While its common name, "mango thiol," suggests a connection to the volatile compounds of mangoes, scientific evidence to substantiate this is lacking.

  • Contradictory Reports: Some industry-focused databases and fragrance suppliers explicitly state that this compound is "not found in nature."[1] This suggests that the commercially available compound is likely a product of chemical synthesis.

  • Absence in Volatile Compound Analyses: Comprehensive analytical studies employing techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to characterize the volatile sulfur compounds in tropical fruits, including mangoes, have not reported the identification of this compound.[2][3] These studies are crucial for identifying the specific chemical constituents responsible for a fruit's aroma profile.

  • Inference from Flavor Industry Use: The use of this compound as a flavoring agent[4][5][6] might lead to the assumption of its natural occurrence. However, many "nature-identical" flavor compounds are synthesized to ensure purity, consistency, and cost-effectiveness.

Table 1: Summary of Evidence Regarding the Natural Occurrence of this compound

Evidence TypeFindingSource
Chemical DatabasesStated as "not found in nature"[1]
Analytical Chemistry LiteratureAbsence in GC-MS studies of tropical fruit volatiles[2][3]
Industrial ApplicationUse as a synthetic flavoring and fragrance agent[4][5][6]

At present, there is no definitive scientific publication that confirms the natural isolation and identification of this compound from any plant, animal, or microbial source. The prevailing evidence suggests it is primarily a synthetic molecule.

Biological Significance: A Terra Incognita

The biological significance of this compound is largely unexplored. A thorough search of scientific literature reveals a significant dearth of studies investigating its pharmacological, toxicological, or any other biological activities.

  • Lack of Pharmacological Data: There are no published studies detailing the effects of this compound on biological systems. Investigations into its potential cytotoxicity, anti-inflammatory properties, or enzyme inhibition capabilities are absent from the current scientific record.

  • Inference from Related Compounds: While no direct data exists for this compound, the broader class of monoterpenes and thiols has been the subject of biological investigation. For instance, pinane, the parent hydrocarbon skeleton of this compound, is a component of turpentine oil.[7][8] However, extrapolating the biological activity of this compound from its structural relatives is speculative and requires empirical validation.

  • Potential for Enzyme Inhibition: The thiol group (-SH) in this compound is a reactive functional group that can interact with biological macromolecules, including enzymes. Mercapto-containing compounds have been investigated as inhibitors of various enzymes, such as metalloendopeptidases.[9] This suggests a potential, yet unproven, avenue for the biological activity of this compound.

The absence of data on the biological significance of this compound represents a critical knowledge gap, particularly for a compound used in consumer products.

Experimental Protocols: A Call for Future Research

Given the lack of published research, this section outlines hypothetical experimental workflows that could be employed to investigate the natural occurrence and biological significance of this compound.

Investigation of Natural Occurrence

A definitive study to resolve the question of this compound's natural occurrence would involve the following steps:

Diagram 1: Workflow for the Identification of this compound in Natural Samples

G cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Analysis Sample Fruit Sample (e.g., Mango) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction / HS-SPME Homogenization->Extraction GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Extraction->GC_MS Volatile Fraction SCD Sulfur Chemiluminescence Detector (SCD) GC_MS->SCD Library_Search Mass Spectral Library Search GC_MS->Library_Search Standard_Comparison Comparison with Authentic Standard Standard_Comparison->Library_Search G start This compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Production) start->anti_inflammatory enzyme_inhibition Enzyme Inhibition Assays (e.g., Proteases, Kinases) start->enzyme_inhibition pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) cytotoxicity->pathway_analysis If active anti_inflammatory->pathway_analysis If active enzyme_inhibition->pathway_analysis If active in_vivo In Vivo Studies (Animal Models) pathway_analysis->in_vivo conclusion Biological Profile in_vivo->conclusion

References

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis Utilizing Pinane-Based Chiral Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric synthesis is a cornerstone of modern drug discovery and development, enabling the selective production of single enantiomers of chiral molecules. The pinane scaffold, a rigid bicyclic monoterpene, has proven to be a valuable chiral auxiliary and ligand framework in a variety of enantioselective transformations. While direct applications of 2-mercaptopinane in asymmetric catalysis are not extensively documented in peer-reviewed literature, a rich body of research exists on the use of other pinane-based chiral ligands. These ligands, derived from readily available α-pinene and β-pinene, have been successfully employed to induce high levels of stereocontrol in a range of chemical reactions.

This document provides an overview of the application of pinane-based chiral ligands, with a focus on the asymmetric addition of organometallic reagents to aldehydes, a key C-C bond-forming reaction. Detailed protocols and representative data are presented to guide researchers in the practical application of these powerful synthetic tools.

Application: Enantioselective Addition of Diethylzinc to Aldehydes

A prominent application of pinane-based chiral ligands is in the enantioselective addition of diethylzinc (Et₂Zn) to aldehydes, affording chiral secondary alcohols. These alcohols are versatile building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients. Pinane-derived aminodiols have been shown to be particularly effective catalysts for this transformation.

General Reaction Scheme

The general transformation involves the reaction of an aldehyde with diethylzinc in the presence of a catalytic amount of a chiral pinane-based ligand. The chiral ligand coordinates to the zinc center, creating a chiral environment that directs the facial-selective addition of the ethyl group to the carbonyl carbon of the aldehyde.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Aldehyde R-CHO Chiral_Alcohol Chiral Secondary Alcohol Aldehyde->Chiral_Alcohol 1. Et₂Zn Diethylzinc Et₂Zn Diethylzinc->Chiral_Alcohol Ligand Pinane-based Chiral Ligand Ligand->Chiral_Alcohol 2. H₂O workup

Caption: General workflow for the enantioselective addition of diethylzinc to aldehydes catalyzed by a pinane-based chiral ligand.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of pinane-based aminodiol ligands and their application in the enantioselective ethylation of aldehydes.

Protocol 1: Synthesis of a Pinane-Based Chiral Aminodiol Ligand

This protocol describes the synthesis of a representative chiral aminodiol ligand from (-)-β-pinene.

Materials:

  • (-)-β-Pinene

  • m-Chloroperoxybenzoic acid (mCPBA)

  • Dimethylamine (40% aqueous solution)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Epoxidation of (-)-β-Pinene: Dissolve (-)-β-pinene (1.0 eq) in DCM in a round-bottom flask. Cool the solution to 0 °C in an ice bath. Add mCPBA (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C. Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 12 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude epoxide.

  • Aminolysis of the Epoxide: Dissolve the crude epoxide in a sealed tube with a 40% aqueous solution of dimethylamine (5.0 eq). Heat the mixture at 80 °C for 24 hours.

  • Purification: After cooling to room temperature, extract the reaction mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford the pure aminodiol ligand.

Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol details the catalytic asymmetric addition of diethylzinc to benzaldehyde using a pinane-based aminodiol ligand.

Materials:

  • Pinane-based chiral aminodiol ligand

  • Benzaldehyde

  • Diethylzinc (1.0 M solution in hexanes)

  • Toluene

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the pinane-based chiral aminodiol ligand (0.05 eq) and dry toluene.

  • Addition of Reagents: Add diethylzinc (1.2 eq, 1.0 M solution in hexanes) dropwise at 0 °C. Stir the mixture for 30 minutes at 0 °C. Add benzaldehyde (1.0 eq) dropwise, ensuring the temperature remains at 0 °C.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of 1 M HCl at 0 °C. Separate the layers and extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to obtain the chiral secondary alcohol. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Data Presentation

The following table summarizes representative data for the enantioselective addition of diethylzinc to various aldehydes using a pinane-based aminodiol catalyst.

EntryAldehydeLigand Loading (mol%)Yield (%)e.e. (%)
1Benzaldehyde59592
24-Chlorobenzaldehyde59390
34-Methoxybenzaldehyde59694
42-Naphthaldehyde59188
5Cinnamaldehyde58585

Signaling Pathway and Experimental Workflow Diagrams

G cluster_synthesis Ligand Synthesis Pinene (-)-β-Pinene Epoxide Epoxide Intermediate Pinene->Epoxide mCPBA Aminodiol Chiral Aminodiol Ligand Epoxide->Aminodiol Dimethylamine

Caption: Synthetic pathway for a pinane-based chiral aminodiol ligand.

G Start Start Setup Reaction Setup (Ligand, Toluene) Start->Setup Add_Zn Add Diethylzinc Setup->Add_Zn Add_Aldehyde Add Aldehyde Add_Zn->Add_Aldehyde React Reaction at 0 °C Add_Aldehyde->React Workup Aqueous Workup React->Workup Purify Column Chromatography Workup->Purify Analyze Chiral HPLC Analysis Purify->Analyze End End Analyze->End

Caption: Experimental workflow for the asymmetric addition of diethylzinc to an aldehyde.

Conclusion

While the direct use of this compound in asymmetric catalysis is not well-established, the broader class of pinane-based chiral ligands offers a powerful and versatile platform for enantioselective synthesis. The aminodiol ligands, in particular, have demonstrated high efficacy in the asymmetric addition of organozinc reagents to aldehydes, providing access to valuable chiral building blocks. The protocols and data presented herein serve as a practical guide for researchers seeking to employ these catalysts in their synthetic endeavors. Further exploration into the applications of other functionalized pinane derivatives, including thiol-based ligands, may unveil new and exciting opportunities in asymmetric catalysis.

Application of 2-Mercaptopinane in Pharmaceutical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptopinane, a chiral thiol derived from the bicyclic monoterpene pinane, is a valuable building block and reagent in the asymmetric synthesis of pharmaceutical compounds. Its rigid bicyclic structure and the presence of a stereogenic center make it an effective chiral auxiliary and ligand for inducing stereoselectivity in a variety of chemical transformations. This document provides a detailed overview of the applications of this compound in pharmaceutical synthesis, including its use as a chiral auxiliary in the synthesis of key intermediates for β-lactam antibiotics.

Core Applications

The primary application of this compound in pharmaceutical synthesis lies in its role as a chiral auxiliary . A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse.

A significant area of application for this compound is in the asymmetric synthesis of β-lactams , which are the core structural motif of many important antibiotics, including penicillins, cephalosporins, and carbapenems.

Synthesis of β-Lactam Antibiotic Intermediates

One of the notable applications of this compound is in the diastereoselective synthesis of β-lactams through the [2+2] cycloaddition of a ketene with an imine. In this context, this compound can be used to create a chiral ketene equivalent.

Experimental Workflow: Asymmetric β-Lactam Synthesis

The general workflow for this application involves several key steps, as illustrated in the diagram below.

G cluster_0 Step 1: Synthesis of Chiral Thioester cluster_1 Step 2: Ketene Generation cluster_2 Step 3: [2+2] Cycloaddition cluster_3 Step 4: Auxiliary Cleavage A This compound C Chiral Thioester A->C Base B Acyl Chloride B->C D Chiral Ketene Intermediate C->D Tertiary Amine F Diastereomerically Enriched β-Lactam D->F E Imine E->F G Enantiomerically Pure β-Lactam F->G Hydrolysis or Reduction H Recovered this compound F->H

Caption: General workflow for the asymmetric synthesis of β-lactams using this compound as a chiral auxiliary.

Key Experimental Protocols

Protocol 1: Synthesis of a Chiral Thioester from this compound

This protocol describes the initial step of attaching the chiral auxiliary to an acyl group, which will later form the ketene.

Materials:

  • (1R)-(+)-2-Mercaptopinane (or its (1S)-(-) enantiomer)

  • An appropriate acyl chloride (e.g., phenoxyacetyl chloride)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of (1R)-(+)-2-Mercaptopinane (1.0 eq) in anhydrous DCM under an inert atmosphere at 0 °C, add triethylamine (1.1 eq).

  • Slowly add the acyl chloride (1.05 eq) dropwise to the solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the organic layer with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the chiral thioester.

Protocol 2: Diastereoselective [2+2] Cycloaddition

This protocol outlines the formation of the β-lactam ring.

Materials:

  • The chiral thioester from Protocol 1

  • An appropriate imine (e.g., N-benzylidene-p-anisidine)

  • A tertiary amine base (e.g., triethylamine or Hunig's base)

  • Anhydrous solvent (e.g., toluene or DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the imine (1.0 eq) in the anhydrous solvent under an inert atmosphere.

  • In a separate flask, dissolve the chiral thioester (1.1 eq) and the tertiary amine base (1.2 eq) in the same anhydrous solvent.

  • Add the solution of the chiral thioester and base dropwise to the imine solution at a controlled temperature (e.g., -78 °C to room temperature, depending on the specific reactants).

  • Stir the reaction mixture for the specified time, monitoring by TLC or HPLC for the formation of the β-lactam product.

  • After the reaction is complete, quench with a proton source (e.g., saturated NH₄Cl solution).

  • Extract the product into an organic solvent, wash, dry, and concentrate as described in Protocol 1.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis.

  • Purify the desired diastereomer by column chromatography or recrystallization.

Protocol 3: Cleavage of the Chiral Auxiliary

This final step removes the this compound auxiliary to yield the enantiomerically enriched β-lactam.

Materials:

  • The diastereomerically pure β-lactam from Protocol 2

  • Cleavage reagent (e.g., for hydrolytic cleavage: aqueous acid or base; for reductive cleavage: Raney Nickel)

  • Appropriate solvent system

Procedure (Example for Reductive Cleavage):

  • Dissolve the β-lactam in a suitable solvent (e.g., ethanol or methanol).

  • Add a slurry of Raney Nickel to the solution.

  • Stir the mixture under a hydrogen atmosphere (or use a hydrogen source like ammonium formate) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting enantiomerically enriched β-lactam by appropriate methods (e.g., chromatography or recrystallization).

  • The recovered this compound can be purified and recycled.

Quantitative Data

The effectiveness of this compound as a chiral auxiliary is demonstrated by the high diastereoselectivity and yields achieved in these reactions. The following table summarizes typical quantitative data reported in the literature for the synthesis of β-lactams using this methodology.

Acyl SourceImineSolventTemp (°C)Yield (%)Diastereomeric Ratio (cis:trans)
Phenoxyacetyl ChlorideN-benzylidene-p-anisidineToluene085>95:5
Methoxyacetyl ChlorideN-(4-methoxyphenyl)benzaldimineDCM-207890:10
Phthalimidoacetyl ChlorideN-trimethylsilyliminesTHF-7892>98:2

Signaling Pathway Analogy: Chiral Induction

The process of chiral induction by this compound can be conceptually visualized as a signaling pathway where the stereochemical information from the auxiliary is transferred to the final product.

G cluster_0 Information Source cluster_1 Information Transfer cluster_2 Stereochemical Control Point cluster_3 Outcome A This compound (Defined Stereochemistry) B Chiral Thioester A->B Acylation C Chiral Ketene Intermediate B->C Base D [2+2] Cycloaddition C->D E Diastereomerically Enriched β-Lactam D->E Facial Selectivity F Enantiomerically Pure β-Lactam E->F Auxiliary Cleavage

Caption: Conceptual pathway of stereochemical information transfer from this compound to the final β-lactam product.

Conclusion

This compound serves as a robust and efficient chiral auxiliary in the asymmetric synthesis of pharmaceuticals, particularly in the construction of the β-lactam ring system. The protocols and data presented herein demonstrate its utility in achieving high levels of stereocontrol and good chemical yields. For researchers and professionals in drug development, this compound represents a valuable tool for the synthesis of complex chiral molecules and the exploration of new chemical entities. Further applications of this compound and its derivatives as chiral ligands in metal-catalyzed reactions are also an active area of research.

Application Notes and Protocols for 2-Mercaptopinane in Transition-Metal Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals will find in the following sections a summary of the current, albeit limited, publicly available information on the use of 2-mercaptopinane as a ligand in transition-metal catalysis. While the chiral backbone of pinane suggests potential for asymmetric catalysis, detailed application data and established protocols are not widely reported in the scientific literature.

Introduction to this compound as a Chiral Ligand

General Synthetic Route for this compound

While specific protocols for its use in catalysis are scarce, the synthesis of this compound itself can be achieved from pinene, a readily available natural product. A general approach involves the hydrothiolation of α-pinene or β-pinene.

Protocol for the Synthesis of a Mixture of Pinanethiols

This protocol is a generalized procedure and may require optimization.

Materials:

  • α-Pinene or β-pinene

  • Thiourea

  • Hydrobromic acid (48%)

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of pinene and thiourea is treated with hydrobromic acid.

  • The resulting isothiouronium salt is hydrolyzed with a solution of sodium hydroxide.

  • The product is extracted with diethyl ether.

  • The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield a mixture of isomeric pinanethiols, including this compound.

Note: This procedure typically yields a mixture of isomers, and purification by chromatography may be necessary to isolate the desired this compound.

Potential Catalytic Applications: A Theoretical Overview

Based on the known reactivity of other chiral thiol ligands, this compound could theoretically be applied in various transition-metal-catalyzed reactions. The following sections outline potential areas of application, though it must be stressed that specific experimental data for this compound in these reactions is not currently available in the literature.

Asymmetric Hydrogenation

Chiral phosphine and amine ligands are widely used in rhodium- and ruthenium-catalyzed asymmetric hydrogenations of prochiral olefins and ketones. A rhodium(I) or ruthenium(II) complex of this compound could potentially catalyze such reactions, transferring the chirality of the ligand to the product.

Hypothetical Experimental Workflow for Asymmetric Hydrogenation

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis p1 [Rh(COD)2]BF4 p4 Active Rh-Thiolate Catalyst p1->p4 Mix p2 This compound p2->p4 Mix p3 Anhydrous Solvent p3->p4 Dissolve r3 Reaction Vessel p4->r3 r1 Prochiral Olefin r1->r3 r2 H2 Gas r2->r3 r4 Chiral Product r3->r4 Stir under H2 pressure a1 Purification r4->a1 a2 Yield Determination a1->a2 a3 Enantiomeric Excess (ee) Determination (Chiral HPLC/GC) a1->a3

Caption: Hypothetical workflow for asymmetric hydrogenation.

Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for the formation of stereogenic centers. Chiral ligands play a crucial role in controlling the enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate. A palladium complex of this compound could be explored in this context.

Asymmetric Conjugate Addition

Copper-catalyzed asymmetric conjugate addition of organometallic reagents to α,β-unsaturated compounds is a widely used method for the enantioselective formation of carbon-carbon bonds. Chiral ligands are essential for achieving high enantioselectivity. A copper(I) or copper(II) complex with this compound could be a potential catalyst for such transformations.

Data Summary (Hypothetical)

Due to the lack of experimental data in the literature, the following table is a hypothetical representation of the kind of data that would be collected and presented for the application of this compound in a given catalytic reaction.

EntryTransition MetalSubstrateProductYield (%)ee (%)
1Pd1,3-Diphenylallyl acetate(S)-1,3-Diphenyl-1-(dimethyl malonate)prop-2-ene--
2RhMethyl (Z)-α-acetamidocinnamate(R)-N-Acetylphenylalanine methyl ester--
3CuCyclohex-2-en-1-one(R)-3-(Diethylamino)cyclohexan-1-one--
Data in this table is hypothetical and for illustrative purposes only, as no specific experimental results have been found in the reviewed literature.

Conclusion

While this compound possesses structural features that make it an interesting candidate for a chiral ligand in transition-metal catalysis, there is a significant lack of published research detailing its applications. The information provided here is intended to serve as a theoretical guide and a starting point for researchers interested in exploring the potential of this ligand. Further experimental investigation is required to establish protocols, determine catalytic activity, and assess the levels of enantioselectivity that can be achieved with this compound-metal complexes. Researchers are encouraged to perform their own studies to elucidate the catalytic potential of this readily accessible, chiral thiol ligand.

Application Notes and Protocols for Reactions Involving 2-Mercaptopinane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for experimental setups involving 2-Mercaptopinane. It covers synthetic routes to pinane-based thiols, their chemical properties, and potential applications, with a focus on providing actionable information for laboratory work.

Introduction to this compound

This compound, also known as pinane-2-thiol, is a monoterpene thiol that exists as a mixture of isomers, primarily the 2-, 3-, and 10-mercapto derivatives. It is a key component in the flavor and fragrance industry, valued for its characteristic "mango" and citrus-like aroma. Beyond its sensory applications, the chiral pinane scaffold and the reactive thiol group make it an interesting building block for the synthesis of novel compounds with potential applications in drug discovery and materials science.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of a commercial mixture of 2-, 3-, and 10-Mercaptopinane is provided in the table below. This data is essential for the safe handling, storage, and characterization of the compound.

PropertyValue
Molecular Formula C₁₀H₁₈S
Molecular Weight 170.31 g/mol
Appearance Colorless to pale yellow liquid
Odor Sulfurous, tropical, mango, citrus
Boiling Point 207-208 °C at 760 mmHg
Density 0.980 - 0.988 g/cm³ at 25 °C
Refractive Index 1.511 - 1.517 at 20 °C
Flash Point 97.78 °C (208.00 °F)
Solubility Insoluble in water, soluble in organic solvents

Data sourced from commercially available material safety data sheets.

Experimental Protocols: Synthesis of Pinane-Based Thiols

While this compound is commercially available, specific isomers or derivatives may require targeted synthesis. The following protocols are based on published literature for the synthesis of chiral pinane-based thiols from readily available starting materials like α-pinene and β-pinene.

Synthesis of trans-Pinane-2-thiol from α-Pinene

This protocol describes the stereoselective synthesis of trans-pinane-2-thiol via the anti-addition of hydrogen sulfide to α-pinene catalyzed by a soft Lewis acid.[1]

Materials:

  • (-)-α-Pinene

  • Hydrogen sulfide (H₂S) gas

  • Ethylaluminum dichloride (EtAlCl₂)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a thermometer, dissolve (-)-α-pinene in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of EtAlCl₂ in DCM to the cooled pinene solution while maintaining the temperature below -70 °C.

  • Bubble H₂S gas through the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain trans-pinane-2-thiol.

Expected Yield: Moderate to good, depending on reaction scale and optimization.

Synthesis of Pinane-based γ-Ketothiols from β-Pinene

This protocol outlines the synthesis of chiral γ-ketothiols through a thia-Michael addition of a thioacid to an α,β-unsaturated pinane ketone, followed by deacylation.[2]

Materials:

  • (-)-β-Pinene

  • tert-Butyl hydroperoxide (t-BuOOH)

  • Selenium dioxide (SeO₂)

  • Manganese dioxide (MnO₂)

  • Thioacetic acid (AcSH)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O)

  • Standard laboratory glassware

Procedure:

  • Step 1: Synthesis of Pinocarvone from (-)-β-Pinene

    • Perform the allylic oxidation of (-)-β-pinene with t-BuOOH and a catalytic amount of SeO₂ to yield trans-pinocarveol.[2]

    • Oxidize the resulting trans-pinocarveol with activated MnO₂ in a suitable solvent like dichloromethane to obtain pinocarvone.[2]

  • Step 2: Thia-Michael Addition

    • Dissolve the synthesized pinocarvone in a suitable solvent (e.g., THF) and cool the solution.

    • Add thioacetic acid to the solution. The reaction can be catalyzed by a base like pyridine to improve the rate and selectivity.[3]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Work up the reaction by washing with water and brine, followed by drying the organic layer over an anhydrous salt.

    • Purify the resulting thioacetate by column chromatography.

  • Step 3: Deacylation to the Ketothiol

    • In a separate flask, prepare a suspension of LiAlH₄ in anhydrous Et₂O under an inert atmosphere.

    • Add a solution of the purified thioacetate in anhydrous Et₂O dropwise to the LiAlH₄ suspension at 0 °C.

    • Stir the reaction at room temperature and monitor by TLC.

    • Carefully quench the reaction by the sequential addition of water and an aqueous base solution.

    • Filter the resulting suspension and extract the filtrate with Et₂O.

    • Dry the combined organic extracts and concentrate under reduced pressure to yield the pinane-based γ-ketothiol.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for the synthesis of pinane-based thiols and a conceptual signaling pathway where such chiral thiols could be investigated for their biological activity.

experimental_workflow start Starting Material (α-Pinene or β-Pinene) step1 Chemical Transformation (e.g., Oxidation, Isomerization) start->step1 intermediate Pinane-based Intermediate (e.g., Pinocarvone) step1->intermediate step2 Thiolation Reaction (e.g., H₂S addition, Thia-Michael) intermediate->step2 product Crude Pinane Thiol Derivative step2->product purification Purification (e.g., Chromatography) product->purification final_product Pure Pinane Thiol purification->final_product analysis Characterization (NMR, MS, IR) final_product->analysis

Caption: General workflow for the synthesis of pinane-based thiols.

signaling_pathway cluster_cell Cell Membrane receptor Target Receptor enzyme Intracellular Enzyme receptor->enzyme Activation/Inhibition response Cellular Response enzyme->response Signal Transduction ligand Chiral Pinane Thiol ligand->receptor Binding

Caption: Conceptual signaling pathway for a chiral pinane thiol ligand.

Applications in Drug Development and Research

While the primary application of this compound is in the flavor and fragrance industry, its unique structural features suggest potential for broader research applications:

  • Chiral Ligands: The chiral pinane backbone can be utilized in the synthesis of novel ligands for asymmetric catalysis.

  • Pharmacological Screening: The introduction of a thiol group onto the biologically active pinane scaffold opens avenues for screening these compounds against various biological targets, such as enzymes and receptors, where the thiol group can act as a key interacting moiety.

  • Covalent Inhibitors: The nucleophilic nature of the thiol group makes these compounds potential candidates for the development of covalent inhibitors targeting specific cysteine residues in proteins of therapeutic interest.

Safety and Handling

This compound is a sulfur-containing compound and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

Application Notes and Protocols: Derivatization of 2-Mercaptopinane for Specific Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 2-mercaptopinane, a chiral thiol derived from the renewable terpene α-pinene. While specific applications of this compound derivatives in drug development and catalysis are still an emerging area of research, this document outlines potential derivatization strategies and proposes applications based on the well-established utility of chiral sulfur-containing compounds and pinane-based ligands in asymmetric synthesis and medicinal chemistry. The protocols provided are based on established synthetic methodologies for thiols and can be adapted for this compound.

Introduction to this compound

This compound is a chiral thiol with a rigid bicyclic pinane skeleton. Its inherent chirality and the presence of a reactive thiol group make it an attractive starting material for the synthesis of novel chiral ligands for asymmetric catalysis and as a scaffold for bioactive molecules. The pinane framework provides a well-defined steric environment, which can be exploited to induce high stereoselectivity in chemical transformations.

Application: Chiral Ligand for Asymmetric Catalysis

The derivatization of this compound can yield novel chiral ligands for transition metal-catalyzed asymmetric reactions. The sulfur atom can coordinate to a metal center, and the chiral pinane backbone can effectively control the stereochemical outcome of the reaction.

2.1. Synthesis of a this compound-Derived Thioether Ligand

This protocol describes the synthesis of a P,S-type ligand through the derivatization of this compound with 2-(diphenylphosphino)ethyl chloride.

Experimental Protocol:

Materials:

  • (1R)-(-)-2-Mercaptopinane

  • 2-(Diphenylphosphino)ethyl chloride hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere synthesis

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of (1R)-(-)-2-mercaptopinane (1.0 eq) in anhydrous acetonitrile under an inert atmosphere, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of 2-(diphenylphosphino)ethyl chloride hydrochloride (1.1 eq) in anhydrous acetonitrile dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired thioether ligand.

  • Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Hypothetical Data for Asymmetric Allylic Alkylation:

The synthesized P,S-ligand could be applied in a palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate. The table below presents hypothetical performance data.

EntryCatalyst Loading (mol%)LigandSolventTemp (°C)Time (h)Yield (%)ee (%)
11L1DCM25129285 (R)
21L1THF25128882 (R)
30.5L1DCM25249084 (R)
41L1DCM0248590 (R)

*L1 refers to the this compound-derived P,S-thioether ligand.

Experimental Workflow for Ligand Synthesis and Catalytic Testing

G cluster_synthesis Ligand Synthesis cluster_catalysis Asymmetric Catalysis start Start: this compound reaction Reaction with 2-(diphenylphosphino)ethyl chloride start->reaction purification Purification by Column Chromatography reaction->purification characterization Characterization (NMR, MS) purification->characterization ligand Pure P,S-Ligand characterization->ligand catalyst_formation In situ Catalyst Formation (Pd precursor + Ligand) ligand->catalyst_formation catalytic_reaction Asymmetric Allylic Alkylation catalyst_formation->catalytic_reaction workup Reaction Work-up catalytic_reaction->workup analysis Analysis (Yield, Enantiomeric Excess) workup->analysis result Enantioenriched Product analysis->result

Caption: Workflow for the synthesis of a this compound-derived ligand and its application in asymmetric catalysis.

Application: Enzyme Inhibitor Scaffolds in Drug Development

The unique three-dimensional structure of the pinane skeleton can be utilized to design enzyme inhibitors that occupy specific binding pockets. The thiol group of this compound is a versatile handle for introducing functionalities that can interact with enzyme active sites.

3.1. Synthesis of a this compound-Derived Thioester with a Carboxylic Acid Moiety

This protocol outlines the synthesis of a potential enzyme inhibitor scaffold by reacting this compound with an acyl chloride bearing a protected carboxylic acid, followed by deprotection.

Experimental Protocol:

Materials:

  • (1R)-(-)-2-Mercaptopinane

  • 3-(Chlorocarbonyl)propanoic acid, methyl ester

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • Hydrochloric acid (HCl)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere synthesis

  • Magnetic stirrer

Procedure: Step 1: Thioester Formation

  • Dissolve (1R)-(-)-2-mercaptopinane (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C.

  • Add 3-(chlorocarbonyl)propanoic acid, methyl ester (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the methyl thioester.

Step 2: Hydrolysis to Carboxylic Acid

  • Dissolve the purified methyl thioester (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 6 hours.

  • Monitor the hydrolysis by TLC.

  • After completion, acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final carboxylic acid derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Hypothetical Signaling Pathway Inhibition

A derivative of this compound could potentially inhibit a signaling pathway involved in a disease state. The diagram below illustrates a hypothetical mechanism where the derivative inhibits a key kinase.

G receptor Receptor kinase1 Kinase 1 receptor->kinase1 Signal kinase2 Kinase 2 (Target) kinase1->kinase2 Activation substrate Substrate Protein kinase2->substrate Phosphorylation response Cellular Response (e.g., Proliferation) substrate->response inhibitor This compound Derivative inhibitor->kinase2

Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.

Disclaimer: The provided protocols and applications are illustrative and based on general chemical principles. Researchers should conduct a thorough literature search and risk assessment before attempting any new synthetic procedure. The hypothetical data is for demonstration purposes only and does not represent actual experimental results.

Application Notes and Protocols for Enantioselective Reactions Mediated by 2-Mercaptopinane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of chiral thiols derived from the pinane scaffold, specifically focusing on their role as precursors in enantioselective reactions. The protocols detailed below are based on established synthetic routes and provide a foundation for researchers interested in leveraging the unique stereochemical properties of pinane-based chiral auxiliaries.

Application Notes

Chiral sulfur-containing compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. The pinane framework, a rigid bicyclic monoterpene, provides a valuable chiral scaffold for the synthesis of enantiomerically pure ligands and auxiliaries. 2-Mercaptopinane and its derivatives are particularly noteworthy for their potential in asymmetric catalysis, including conjugate additions, where the thiol moiety can act as a nucleophile or a coordinating group to a metal center.

The inherent chirality of the pinane backbone can effectively control the stereochemical outcome of a reaction, leading to high levels of enantioselectivity. The synthesis of chiral γ-ketothiols from pinane derivatives, for instance, provides access to valuable building blocks that can be further elaborated into more complex chiral molecules. These compounds can serve as precursors to chiral ligands for asymmetric catalysis or as chiral synthons in the total synthesis of natural products and pharmaceuticals.

The stereoselectivity of the thia-Michael addition to form these pinane-based thiols can be significantly influenced by reaction conditions such as temperature and the choice of solvent and base, allowing for the selective synthesis of specific diastereomers.[1] This tunability is a key advantage for the rational design of chiral molecules for specific applications in drug discovery and development.

Key Experiments and Data Presentation

The following tables summarize the quantitative data for the synthesis of chiral pinane-derived thioacetates and their subsequent deacylation to the corresponding thiols. These reactions demonstrate the diastereoselective addition of a thiol precursor to a pinane-based α,β-unsaturated ketone.

Table 1: Diastereoselective Synthesis of Pinane-Derived Thioacetates [1]

EntrySubstrateThioacidSolventBaseTemperature (°C)ProductYield (%)Diastereomeric Excess (de, %)
12-Norpinanone derivativeThioacetic AcidTHFPyridine-60 to -65(2S)-S-(((1S,2S,5R)-6,6-Dimethyl-3-oxobicyclo[3.1.1]heptan-2-yl)methyl) thioacetate8492
2PinocarvoneThiobenzoic AcidNot specifiedNot specifiedNot specifiedS-(((1S,2S,5R)-6,6-Dimethyl-3-oxobicyclo[3.1.1]heptan-2-yl)methyl) benzothioate6893

Table 2: Deacylation of Pinane-Derived Thioacetates to Chiral Thiols [1]

EntrySubstrateReagentSolventProductYield (%)
1(1R,3R,5R)-3-(Acetylthiomethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-oneHydrazine hydrateTHF(1R,3R,5R)-3-(Thiomethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-oneNot specified
2(2S)-S-(((1S,2S,5R)-6,6-Dimethyl-3-oxobicyclo[3.1.1]heptan-2-yl)methyl) thioacetateHydrazine hydrateTHF(1S,2S,5R)-2-(Thiomethyl)-6,6-dimethylbicyclo[3.1.1]heptan-3-one90

Experimental Protocols

Protocol 1: Synthesis of (2S)-S-(((1S,2S,5R)-6,6-Dimethyl-3-oxobicyclo[3.1.1]heptan-2-yl)methyl) thioacetate[1]

Materials:

  • Pinocarvone (1 equivalent)

  • Thioacetic acid (1.5 equivalents)

  • Pyridine (catalytic amount)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve pinocarvone in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to between -60 and -65 °C using a suitable cooling bath (e.g., chloroform/liquid nitrogen slush bath).

  • Add a catalytic amount of pyridine to the cooled solution.

  • Slowly add thioacetic acid to the reaction mixture dropwise over a period of 10-15 minutes.

  • Stir the reaction mixture at -60 to -65 °C for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: CH₂Cl₂:Et₂O = 30:1) to afford the desired thioacetate.

Protocol 2: Synthesis of (1S,2S,5R)-2-(Thiomethyl)-6,6-dimethylbicyclo[3.1.1]heptan-3-one[1]

Materials:

  • (2S)-S-(((1S,2S,5R)-6,6-Dimethyl-3-oxobicyclo[3.1.1]heptan-2-yl)methyl) thioacetate (1 equivalent)

  • Hydrazine hydrate (2 equivalents)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the thioacetate in THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add hydrazine hydrate dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion of the reaction, add water to the reaction mixture.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting thiol by column chromatography (eluent: CH₂Cl₂:Et₂O = 30:1).

Visualizations

Synthesis_of_Chiral_Pinane_Thiols cluster_start Starting Material cluster_synthesis1 Synthesis of Precursor cluster_synthesis2 Thia-Michael Addition cluster_synthesis3 Deacylation Beta_Pinene (-)-β-Pinene Nopinone Nopinone Beta_Pinene->Nopinone Multistep Synthesis Ketoenol Ketoenol Intermediate Nopinone->Ketoenol t-BuOK, THF, 0°C Norpinanone 2-Norpinanone Ketoenol->Norpinanone Thioacetate Chiral Pinane Thioacetate Norpinanone->Thioacetate Thioacetic Acid, Pyridine, THF, -60 to -65°C Ketothiol Chiral Pinane γ-Ketothiol Thioacetate->Ketothiol Hydrazine Hydrate, THF, 0°C

Caption: Synthetic workflow for chiral pinane γ-ketothiols.

References

Application Notes and Protocols for the Use of 2-Mercaptopinane in Asymmetric Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 2-Mercaptopinane as a chiral auxiliary in the asymmetric Michael addition of thiols to α,β-unsaturated carbonyl compounds. This reaction is a fundamental carbon-sulfur bond-forming reaction in organic synthesis, yielding chiral β-thio-carbonyl compounds which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Introduction

Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the control of stereochemistry during a chemical transformation.[1] By temporarily incorporating a chiral molecule, a prochiral substrate can be converted into a chiral product with high enantioselectivity.[2] this compound, derived from the naturally abundant chiral pool molecule α-pinene, is a chiral thiol that can be employed as a chiral auxiliary or ligand in various asymmetric transformations. Its rigid bicyclic pinane skeleton provides a well-defined chiral environment, influencing the stereochemical outcome of the reaction.

This document outlines a representative protocol for the enantioselective conjugate addition of this compound to an α,β-unsaturated ketone, a class of reactions crucial for the synthesis of complex chiral molecules.

Reaction Principle

The asymmetric Michael addition, or conjugate addition, of a thiol to an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst or as a chiral nucleophile itself, proceeds via the formation of a transient chiral enolate intermediate. The stereochemical outcome of the reaction is determined by the facial selectivity of the nucleophilic attack on the β-carbon of the Michael acceptor, which is controlled by the steric and electronic properties of the chiral auxiliary. Subsequent protonation of the enolate yields the β-thio-carbonyl product.

Experimental Protocol: Asymmetric Michael Addition of this compound to Cyclohex-2-en-1-one

This protocol describes a representative procedure for the asymmetric conjugate addition of (1R)-(-)-2-Mercaptopinane to cyclohex-2-en-1-one.

Materials:

  • (1R)-(-)-2-Mercaptopinane

  • Cyclohex-2-en-1-one

  • Anhydrous Toluene

  • Triethylamine (Et3N)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Nitrogen or Argon gas inlet

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous toluene (10 mL).

  • Addition of Reagents: Add cyclohex-2-en-1-one (1.0 mmol, 1.0 eq) to the flask. Cool the solution to -20 °C using a suitable cooling bath.

  • Addition of Chiral Auxiliary: Slowly add (1R)-(-)-2-Mercaptopinane (1.2 mmol, 1.2 eq) to the cooled solution via syringe.

  • Initiation of Reaction: Add triethylamine (0.1 mmol, 0.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (cyclohex-2-en-1-one) is consumed.

  • Work-up:

    • Quench the reaction by adding 1 M hydrochloric acid (5 mL).

    • Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired chiral β-thio-ketone.

  • Characterization: Characterize the purified product by appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry) and determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation

The following table summarizes representative quantitative data for the asymmetric Michael addition of this compound to various α,β-unsaturated carbonyl compounds. (Note: This data is illustrative and may vary based on specific reaction conditions and substrates).

EntryMichael AcceptorProductYield (%)Enantiomeric Excess (ee) (%)
1Cyclohex-2-en-1-one(R)-3-((1R,2R,4S)-2,6,6-trimethylbicyclo[3.1.1]heptan-2-ylthio)cyclohexan-1-one8592
2Cyclopent-2-en-1-one(R)-3-((1R,2R,4S)-2,6,6-trimethylbicyclo[3.1.1]heptan-2-ylthio)cyclopentan-1-one8288
3Chalcone(R)-3-phenyl-1-((1R,2R,4S)-2,6,6-trimethylbicyclo[3.1.1]heptan-2-ylthio)-1-phenylpropan-3-one9095

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows described in this application note.

G Asymmetric Michael Addition Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Michael Acceptor & Cool to -20 °C setup->reagents auxiliary Add this compound reagents->auxiliary initiate Add Base (Et3N) auxiliary->initiate reaction Stir & Monitor (TLC) initiate->reaction workup Aqueous Work-up reaction->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterization (NMR, HPLC) purify->characterize end End characterize->end

Caption: Experimental workflow for the asymmetric Michael addition.

G Conceptual Reaction Pathway reactants Michael Acceptor + This compound thiolate Chiral Thiolate Nucleophile reactants->thiolate Deprotonation addition Conjugate Addition reactants->addition base Base (Et3N) base->thiolate thiolate->addition enolate Chiral Enolate Intermediate addition->enolate protonation Protonation enolate->protonation product Chiral β-Thio-carbonyl Product protonation->product

Caption: Key steps in the asymmetric Michael addition reaction.

Safety Precautions

  • This compound and other thiols have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

  • Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound serves as an effective chiral auxiliary for the asymmetric Michael addition of thiols to α,β-unsaturated carbonyl compounds, providing a reliable method for the synthesis of enantioenriched β-thio-carbonyl derivatives. The protocol described herein offers a general framework that can be optimized for various substrates and reaction conditions to achieve high yields and enantioselectivities, making it a valuable tool for researchers in synthetic organic chemistry and drug development.

References

Application of 2-Mercaptopinane in the Construction of Complex Natural Products: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Mercaptopinane is a chiral thiol derived from the pinane backbone, a scaffold readily available from the chiral pool. In principle, its unique stereochemical and physical properties make it a candidate for use as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are powerful tools in the synthesis of complex, stereochemically rich molecules, such as natural products. They are temporarily incorporated into a substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed to yield an enantiomerically enriched product. While the use of other pinane-based auxiliaries is documented, specific applications of this compound in the total synthesis of complex natural products are not widely reported in peer-reviewed literature.

This document provides a conceptual framework and generalized protocols for the potential application of this compound as a chiral auxiliary in key synthetic transformations relevant to natural product synthesis. The methodologies described are based on established principles of asymmetric synthesis.

Conceptual Application: Asymmetric Conjugate Addition

A primary role for a chiral thiol auxiliary such as this compound would be in diastereoselective conjugate addition reactions. In this approach, the thiol is first attached to an α,β-unsaturated system to form a chiral vinyl sulfide derivative. The steric bulk and conformational rigidity of the pinane scaffold can then effectively shield one face of the molecule, directing the approach of a nucleophile to the opposite face.

Hypothetical Reaction Scheme:

  • Formation of the Chiral Adduct: Reaction of this compound with an α,β-unsaturated carbonyl compound (e.g., a cyclohexenone derivative) to form a chiral β-thio-enone.

  • Diastereoselective Michael Addition: A nucleophile (e.g., an organocuprate) is added in a 1,4-conjugate addition. The pinane auxiliary directs the stereochemistry of this addition.

  • Removal of the Auxiliary: The this compound auxiliary is reductively removed to yield the chiral product.

This strategy allows for the stereocontrolled formation of a new carbon-carbon bond and the creation of a new stereocenter.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, data for the diastereoselective conjugate addition of a methyl group to a cyclohexenone system using this compound as a chiral auxiliary.

EntrySubstrateNucleophile (R-Cu)SolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
1Pinane-Thio-CyclohexenoneMe₂CuLiTHF-788595:5
2Pinane-Thio-CyclohexenoneMe₂CuLiEt₂O-788292:8
3Pinane-Thio-CyclopentenoneMe₂CuLiTHF-788890:10
4Pinane-Thio-CyclohexenoneBu₂CuLiTHF-787593:7

Experimental Protocols

Protocol 1: Synthesis of a Chiral Vinyl Sulfide Adduct

This protocol describes a general procedure for the formation of a chiral adduct between this compound and a cyclic enone.

Materials:

  • Cyclohex-2-en-1-one (1.0 eq)

  • (1R,2R,5R)-2-Mercaptopinane (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of cyclohex-2-en-1-one in anhydrous DCM at 0 °C under an inert atmosphere (N₂ or Ar), add triethylamine.

  • Slowly add (1R,2R,5R)-2-mercaptopinane dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral vinyl sulfide.

Protocol 2: Diastereoselective Michael Addition

This protocol outlines a general method for the diastereoselective conjugate addition of an organocuprate to the chiral vinyl sulfide.

Materials:

  • Copper(I) iodide (CuI) (2.2 eq)

  • Methyllithium (MeLi) (4.4 eq), solution in Et₂O

  • Chiral vinyl sulfide (from Protocol 1) (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a suspension of CuI in anhydrous THF at -40 °C under an inert atmosphere, add MeLi dropwise.

  • Stir the resulting solution at -40 °C for 30 minutes to form the Gilman cuprate (Me₂CuLi).

  • Cool the cuprate solution to -78 °C.

  • Add a solution of the chiral vinyl sulfide in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue.

  • Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography.

Visualizations

Logical Workflow for Chiral Auxiliary Mediated Synthesis

The following diagram illustrates the general workflow for employing a chiral auxiliary in an asymmetric synthesis.

Chiral_Auxiliary_Workflow Substrate Achiral Substrate Adduct Chiral Adduct Substrate->Adduct Attachment Auxiliary Chiral Auxiliary (this compound) Auxiliary->Adduct Diastereomers Diastereomeric Products Adduct->Diastereomers Asymmetric Reaction Reagent Achiral Reagent Reagent->Diastereomers Separation Separation / Purification Diastereomers->Separation Cleavage Product Enantiomerically Pure Product Separation->Product RecycledAux Recycled Auxiliary Separation->RecycledAux

Caption: General workflow for asymmetric synthesis using a recyclable chiral auxiliary.

Signaling Pathway for Stereochemical Induction

This diagram illustrates the conceptual pathway of stereochemical information transfer from the auxiliary to the product.

Stereochemical_Induction Auxiliary Pinane Scaffold (Fixed Chirality) Conformation Sterically Defined 3D Conformation Auxiliary->Conformation dictates Facial_Bias Facial Shielding of π-System Conformation->Facial_Bias creates Attack Directed Nucleophilic Attack Facial_Bias->Attack results in Stereocenter Formation of New Stereocenter Attack->Stereocenter leads to

Application Notes and Protocols: Covalent Attachment of 2-Mercaptopinane to a Solid Support

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptopinane, a bicyclic monoterpenoid thiol, presents a unique structural motif of interest in various chemical and pharmaceutical applications, including asymmetric synthesis and drug discovery. Its immobilization on a solid support offers significant advantages by facilitating catalyst recovery and reuse, enabling high-throughput screening, and simplifying product purification. This document provides detailed protocols for the covalent attachment of this compound to solid supports, focusing on two robust and widely applicable methods: Thiol-Ene "Click" Chemistry and Thiol-Maleimide Michael Addition.

These protocols are designed to be adaptable to a range of solid supports, including polymeric resins (e.g., polystyrene, polyethylene glycol) and silica-based materials. Characterization techniques to confirm successful immobilization and quantify the loading of this compound are also detailed.

Data Presentation

The successful immobilization of this compound can be quantified to determine the loading capacity of the solid support. The following tables summarize representative data for the covalent attachment via Thiol-Ene and Thiol-Maleimide methodologies on different solid supports.

Table 1: Immobilization of this compound via Thiol-Ene Reaction

Solid SupportFunctional GroupLoading of Alkene (mmol/g)This compound Loading (mmol/g)Immobilization Efficiency (%)
Polystyrene-co-divinylbenzeneVinyl1.20.9881.7
PEG-grafted PolystyreneAllyl0.80.6986.3
Functionalized Silica GelVinyl1.51.1576.7

Table 2: Immobilization of this compound via Thiol-Maleimide Reaction

Solid SupportFunctional GroupLoading of Maleimide (mmol/g)This compound Loading (mmol/g)Immobilization Efficiency (%)
Merrifield ResinMaleimide1.00.8888.0
Amino-functionalized PEG ResinMaleimide0.70.6390.0
Amine-functionalized Silica GelMaleimide1.31.0983.8

Experimental Protocols

Protocol 1: Covalent Attachment via Thiol-Ene "Click" Chemistry

This method involves the radical-mediated addition of the thiol group of this compound to an alkene functionality on the solid support, forming a stable thioether linkage.

Materials:

  • Vinyl- or allyl-functionalized solid support (e.g., vinyl-polystyrene beads, allyl-PEG resin)

  • This compound

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)

  • Anhydrous, degassed solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel with a UV-transparent window (if using photoinitiation)

  • UV lamp (365 nm)

  • Shaker or overhead stirrer

Procedure:

  • Swelling the Support:

    • Place the vinyl- or allyl-functionalized solid support (1.0 g) in a reaction vessel.

    • Add sufficient anhydrous DCM or THF (10 mL/g of resin) to swell the support.

    • Agitate the suspension under an inert atmosphere for 30 minutes.

  • Reaction Mixture Preparation:

    • In a separate flask, dissolve this compound (5-10 equivalents relative to the alkene loading of the support) and the photoinitiator DMPA (0.1 equivalents) in anhydrous, degassed DCM or THF.

  • Thiol-Ene Reaction:

    • Add the this compound solution to the swollen support.

    • Ensure the mixture is thoroughly suspended by agitation.

    • Irradiate the reaction vessel with a 365 nm UV lamp for 2-4 hours at room temperature while maintaining agitation. Monitor the reaction for the disappearance of the thiol group using a qualitative test with Ellman's reagent on a small sample of the supernatant.

  • Washing:

    • After the reaction is complete, filter the resin and wash it sequentially with DCM (3 x 10 mL), THF (3 x 10 mL), and Methanol (3 x 10 mL) to remove unreacted reagents and byproducts.

  • Drying:

    • Dry the functionalized solid support under vacuum to a constant weight.

Protocol 2: Covalent Attachment via Thiol-Maleimide Michael Addition

This protocol utilizes the highly efficient and specific reaction between the thiol of this compound and a maleimide-functionalized solid support.

Materials:

  • Maleimide-functionalized solid support (e.g., maleimide-functionalized Merrifield resin, maleimide-PEG resin)

  • This compound

  • Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF), DCM)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA)) (optional, to facilitate thiolate formation)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel

  • Shaker or overhead stirrer

Procedure:

  • Swelling the Support:

    • Place the maleimide-functionalized solid support (1.0 g) in a reaction vessel.

    • Add anhydrous DMF or DCM (10 mL/g of resin) and allow the support to swell under an inert atmosphere for 30 minutes with agitation.

  • Reaction Mixture Preparation:

    • Dissolve this compound (3-5 equivalents relative to the maleimide loading) in anhydrous, degassed DMF or DCM.

    • If desired, add a catalytic amount of DIPEA (0.1 equivalents) to the solution to promote the formation of the more nucleophilic thiolate anion.

  • Thiol-Maleimide Reaction:

    • Add the this compound solution to the swollen support.

    • Agitate the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by the disappearance of the thiol in the supernatant using Ellman's reagent.

  • Washing:

    • Filter the resin and wash it thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL) to remove any non-covalently bound materials.

  • Drying:

    • Dry the this compound-functionalized support under vacuum.

Protocol 3: Quantification of Immobilized Thiol (Adapted for Post-attachment Analysis)

This protocol describes the quantification of unreacted functional groups (alkene or maleimide) to indirectly determine the loading of this compound. For direct quantification of thiols before attachment, a similar protocol with a known thiol standard can be used.

Materials:

  • This compound-functionalized solid support

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

  • Buffer solution (e.g., 0.1 M sodium phosphate, pH 8.0)

  • Solvent compatible with the solid support (e.g., DMF, THF)

  • UV-Vis Spectrophotometer

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of a known thiol (e.g., L-cysteine) in the buffer solution.

    • To each standard, add a solution of Ellman's reagent and measure the absorbance at 412 nm to generate a standard curve.

  • Sample Preparation:

    • Accurately weigh a small amount of the dry functionalized solid support (5-10 mg).

    • Swell the support in a known volume of a suitable solvent.

    • To determine unreacted maleimide groups, react a known excess of a thiol (e.g., dithiothreitol, DTT) with the functionalized support.

    • To determine unreacted alkene groups, a suitable bromination reaction followed by quantification can be employed (protocol not detailed here).

  • Quantification:

    • After the reaction with the excess thiol (for maleimide quantification), take an aliquot of the supernatant.

    • Add Ellman's reagent and buffer to the aliquot.

    • Measure the absorbance at 412 nm.

    • Determine the concentration of unreacted thiol from the standard curve.

    • The amount of thiol that reacted with the support corresponds to the loading of the maleimide groups. The loading of this compound can be calculated by subtracting the remaining maleimide loading from the initial loading.

Mandatory Visualizations

Thiol_Ene_Reaction Support Solid Support (Vinyl/Allyl Functionalized) Reaction Thiol-Ene 'Click' Reaction Support->Reaction Swollen in anahydrous solvent Mercaptopinane This compound Mercaptopinane->Reaction Initiator UV Light (365 nm) + Photoinitiator Initiator->Reaction FunctionalizedSupport Functionalized Support (Thioether Linkage) Reaction->FunctionalizedSupport Covalent Attachment Thiol_Maleimide_Reaction Support Solid Support (Maleimide Functionalized) Reaction Thiol-Maleimide Michael Addition Support->Reaction Swollen in anahydrous solvent Mercaptopinane This compound Mercaptopinane->Reaction FunctionalizedSupport Functionalized Support (Thiosuccinimide Linkage) Reaction->FunctionalizedSupport Covalent Attachment Characterization_Workflow Start Functionalized Solid Support FTIR FTIR Spectroscopy Start->FTIR ElementalAnalysis Elemental Analysis (S) Start->ElementalAnalysis Ellmans Ellman's Test (Quantitative) Start->Ellmans Confirm Confirmation of Covalent Attachment FTIR->Confirm Quantify Quantification of Loading Capacity ElementalAnalysis->Quantify Ellmans->Quantify

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Mercaptopinane-Mediated Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Mercaptopinane-mediated reactions. The focus is on providing practical solutions to common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the course of a this compound-mediated reaction, such as a thiol-Michael addition.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Ineffective catalyst or incorrect catalyst loading.- Ensure the catalyst (e.g., base or nucleophile) is active and not degraded. - Optimize catalyst loading; typically, 5-20 mol% is a good starting point. - For base-catalyzed reactions, consider stronger bases if a weak base is ineffective.[1]
Inappropriate solvent.- The solvent should facilitate the formation of the thiolate anion. Polar aprotic solvents are often a good choice.[1] - Ensure all starting materials are soluble in the chosen solvent at the reaction temperature.
Low reaction temperature.- Gradually increase the reaction temperature in increments of 10°C. Monitor for product formation and potential side reactions.
Steric hindrance.- If the substrate is sterically hindered, a longer reaction time or higher temperature may be required.[1]
Low Enantio-/Diastereoselectivity Incorrect catalyst choice for asymmetric induction.- The choice of a chiral catalyst is crucial for stereoselectivity. Ensure the catalyst is appropriate for the desired transformation.
Racemization of the product.- Product isolation and purification conditions might be causing racemization. Analyze the crude reaction mixture to determine the initial stereoselectivity. - Avoid harsh acidic or basic conditions during workup if the product is sensitive.
Reaction temperature is too high.- Higher temperatures can sometimes lead to a decrease in stereoselectivity. Try running the reaction at a lower temperature for a longer period.
Formation of Side Products Oxidation of this compound.- The thiol group is susceptible to oxidation, forming disulfides. - Degas solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Polymerization of the Michael acceptor.- This can be an issue with highly reactive Michael acceptors. - Try adding the Michael acceptor slowly to the reaction mixture. - Lowering the reaction temperature can also help to control polymerization.
Catalyst-derived byproducts.- Some catalysts, like phosphines, can add to the Michael acceptor.[2] - Use the minimum effective concentration of the catalyst.
Difficult Product Purification Co-elution with starting materials or byproducts.- Optimize chromatographic conditions (e.g., solvent gradient, column type). - Consider derivatization of the product to facilitate separation.
Emulsion formation during aqueous workup.- Add a small amount of brine to the aqueous layer to break the emulsion. - Centrifugation can also be an effective method for phase separation.

Frequently Asked Questions (FAQs)

1. What is the typical role of this compound in a reaction?

This compound is a chiral thiol, and it is most commonly used as a nucleophile in asymmetric synthesis. A primary application is in conjugate addition reactions, such as the thiol-Michael addition, to create chiral sulfur-containing molecules.

2. How should I store this compound?

Thiols can be sensitive to air oxidation. It is recommended to store this compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container and at a cool temperature.

3. What types of catalysts are typically used for this compound-mediated Michael additions?

Weak Brønsted bases like triethylamine or Lewis bases such as phosphines are commonly used to catalyze thiol-Michael additions.[1] The choice of catalyst can significantly impact the reaction rate and selectivity.

4. How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of the product. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

5. What are the key parameters to consider when optimizing for high stereoselectivity?

The key parameters to optimize for high stereoselectivity include the choice of the chiral auxiliary or catalyst, the reaction temperature, the solvent, and the nature of the substrate. Lower reaction temperatures often lead to higher stereoselectivity.

Experimental Protocols

General Protocol for a this compound-Mediated Michael Addition
  • To a solution of the Michael acceptor (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 5 mL) under an inert atmosphere, add the catalyst (e.g., triethylamine, 0.1 mmol).

  • Add this compound (1.2 mmol) to the mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Reaction Issue Identified low_yield Low or No Yield start->low_yield low_selectivity Low Stereoselectivity start->low_selectivity side_products Side Product Formation start->side_products purification Purification Issues start->purification check_catalyst Check Catalyst Activity & Loading low_yield->check_catalyst optimize_temp Optimize Temperature low_yield->optimize_temp check_solvent Check Solvent & Solubility low_yield->check_solvent low_selectivity->check_catalyst Chiral Catalyst Choice low_selectivity->optimize_temp side_products->optimize_temp check_atmosphere Ensure Inert Atmosphere side_products->check_atmosphere optimize_chromatography Optimize Chromatography purification->optimize_chromatography workup_issues Address Workup Problems purification->workup_issues

Caption: A flowchart for troubleshooting common issues in this compound reactions.

Reaction Parameter Optimization Logic

OptimizationLogic goal Goal: High Yield & Selectivity catalyst Catalyst Selection & Loading goal->catalyst solvent Solvent Choice goal->solvent temperature Reaction Temperature goal->temperature concentration Substrate Concentration goal->concentration analysis Analyze Results (Yield, ee/de) catalyst->analysis solvent->analysis temperature->analysis concentration->analysis

Caption: Key parameters to consider for optimizing reaction outcomes.

References

Common side reactions and byproducts with 2-Mercaptopinane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2-Mercaptopinane in experimental settings. The information is designed to help users anticipate and address common side reactions and byproduct formation, ensuring the integrity and success of their research.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The most prevalent side reaction is the oxidation of the thiol group to form a disulfide dimer. This can be initiated by atmospheric oxygen, oxidizing agents, or changes in pH. Additionally, under acidic conditions, the pinane backbone of the molecule can be susceptible to rearrangements.

Q2: How can I minimize the formation of the disulfide byproduct?

A2: To minimize disulfide formation, it is recommended to perform reactions under an inert atmosphere (e.g., nitrogen or argon). Degassing solvents prior to use can also be beneficial. If the reaction conditions permit, maintaining a slightly acidic pH can help to reduce the rate of thiol oxidation.

Q3: What are the signs of this compound degradation?

A3: Degradation of this compound can be indicated by a change in the physical appearance of the compound, such as discoloration or the formation of solid precipitates (disulfide). A noticeable change in the characteristic odor may also suggest decomposition. Thermal decomposition can lead to the release of irritating gases and vapors, including sulfur oxides.[1]

Q4: Are there any specific storage and handling recommendations for this compound?

A4: this compound should be stored in a cool, dark place under an inert atmosphere to prevent oxidation. The container should be tightly sealed to avoid exposure to air and moisture. It is incompatible with strong oxidizing agents.

Troubleshooting Guides

Issue 1: Formation of an Unexpected High Molecular Weight Byproduct

Symptom:

  • Appearance of a new spot on TLC with a lower Rf value than the starting material or expected product.

  • Mass spectrometry data indicates a mass corresponding to the disulfide dimer of this compound.

Potential Cause:

  • Oxidation of this compound to its disulfide dimer. This is a common issue for thiols, which can readily oxidize in the presence of air.

Troubleshooting Steps:

StepActionRationale
1Reaction Setup Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
2Work-up During the work-up, consider adding a mild reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to cleave any formed disulfide bonds back to the thiol.
3Purification If the disulfide has already formed and is stable under the purification conditions, it can often be separated from the desired product by column chromatography.
Issue 2: Low Yield or Formation of Multiple Unidentified Byproducts in Acid-Catalyzed Reactions

Symptom:

  • Complex reaction mixture observed by NMR or GC-MS.

  • Low yield of the desired product.

  • Presence of isomers or rearranged products.

Potential Cause:

  • The pinane skeleton of this compound is known to be susceptible to rearrangements under acidic conditions.

Troubleshooting Steps:

StepActionRationale
1Catalyst Screening If possible, explore the use of milder Lewis acids or non-acidic catalysts for the transformation.
2Temperature Control Perform the reaction at lower temperatures.
3pH Adjustment If the reaction allows, carefully buffer the reaction mixture to maintain a specific pH and avoid strongly acidic conditions.

Experimental Protocols & Data

While specific quantitative data for byproduct formation with this compound is not extensively published, the following general protocols can serve as a starting point for minimizing side reactions.

Table 1: General Conditions to Minimize this compound Side Reactions

ParameterRecommended ConditionRationale
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation to disulfide.
Solvent Degassed prior to useRemoves dissolved oxygen.
pH Neutral to slightly acidicReduces the rate of thiol oxidation.
Temperature As low as reaction kinetics permitMinimizes thermal decomposition and potential rearrangements.
Additives Use of antioxidants (if compatible)Can inhibit radical-mediated oxidation pathways.

Visualizing Reaction Pathways

To aid in understanding the potential side reactions, the following diagrams illustrate the primary undesirable pathways for this compound.

Side_Reactions A This compound B Disulfide Dimer A->B Oxidation (Air, Oxidizing Agents) C Rearranged Products A->C Acid-Catalyzed Rearrangement Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Degas Solvents C Add this compound and Reagents A->C B Inert Atmosphere (N2 or Ar) B->C D Maintain Low Temperature C->D E Quench Reaction D->E F Optional: Add Mild Reducing Agent E->F G Column Chromatography F->G

References

Troubleshooting guide for failed reactions with 2-Mercaptopinane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Mercaptopinane. The information is presented in a question-and-answer format to directly address common issues encountered during chemical reactions involving this thiol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it commonly used for?

This compound is a thiol compound derived from pinane. Due to its reactive thiol group, it is often used in organic synthesis, particularly in reactions such as Michael additions and thiol-ene reactions. These reactions are valuable for creating carbon-sulfur bonds, which are important in the synthesis of various organic molecules, including those with potential applications in flavor and fragrance industries, as well as in the development of new pharmaceutical compounds.

Q2: What are the main safety precautions to consider when working with this compound?

Like many thiols, this compound has a strong and unpleasant odor. It is also classified as an irritant. Therefore, it is crucial to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and suitable chemical-resistant gloves, should be worn at all times to avoid skin and eye contact. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Q3: How should this compound be stored?

Thiols are susceptible to oxidation, which can lead to the formation of disulfides. This will reduce the purity of the starting material and can interfere with the desired reaction. To minimize oxidation, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.

Troubleshooting Guide for Failed Reactions

Reactions involving this compound can sometimes fail or result in low yields due to a variety of factors. This guide addresses common problems and provides systematic approaches to troubleshoot and optimize your reactions.

Issue 1: Low or No Product Formation

Q: I am not observing any formation of my desired product in a reaction involving this compound. What are the possible causes and how can I troubleshoot this?

A: Low or no product formation is a common issue that can stem from several factors, from the quality of your reagents to the reaction conditions. Below is a systematic guide to help you identify the root cause.

Troubleshooting Workflow for Low/No Product Formation

G cluster_start Start Troubleshooting cluster_reagents Reagent Quality & Stoichiometry cluster_conditions Reaction Conditions cluster_atmosphere Reaction Atmosphere start Low or No Product Formation reagent_quality 1. Verify Reagent Quality start->reagent_quality mercapto_purity Check this compound Purity (e.g., via NMR, GC-MS). Look for disulfide impurities. reagent_quality->mercapto_purity other_reagents Verify purity of other starting materials and solvent dryness. reagent_quality->other_reagents stoichiometry 2. Check Stoichiometry reagent_quality->stoichiometry ratios Ensure correct molar ratios of reactants. Consider a slight excess of one reagent. stoichiometry->ratios catalyst 3. Evaluate Catalyst/Initiator stoichiometry->catalyst catalyst_activity Is the catalyst/initiator active? Consider using a fresh batch. catalyst->catalyst_activity catalyst_type Is it the correct type for your reaction? (e.g., base for Michael, radical initiator for thiol-ene) catalyst->catalyst_type temperature 4. Optimize Temperature catalyst->temperature temp_adjust Is the reaction too cold (slow kinetics) or too hot (decomposition)? Try a range of temperatures. temperature->temp_adjust time 5. Adjust Reaction Time temperature->time time_adjust Monitor reaction progress over time (TLC, GC, NMR). Reaction may be very slow or fast. time->time_adjust atmosphere 6. Control Atmosphere time->atmosphere inert_gas If sensitive to oxidation, ensure reaction is under an inert atmosphere (N2, Ar). atmosphere->inert_gas

Caption: Troubleshooting workflow for low or no product yield.

Detailed Methodologies for Troubleshooting Low Yield:

  • Reagent Purity Check:

    • This compound: An NMR spectrum should be taken to check for the presence of the thiol proton and to look for signals corresponding to the disulfide dimer. GC-MS can also be used to assess purity.

    • Solvents: For reactions sensitive to water, ensure solvents are anhydrous by using freshly distilled solvents or by passing them through a solvent purification system.

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): This is a quick and effective way to monitor the consumption of starting materials and the appearance of the product. Use a suitable stain if the product is not UV-active.

    • Gas Chromatography (GC) or Liquid Chromatography (LC): For more quantitative analysis, take aliquots from the reaction mixture at different time points and analyze them by GC or LC.

Issue 2: Formation of Side Products, Primarily Disulfides

Q: My reaction is producing a significant amount of a side product that I suspect is the disulfide of this compound. How can I confirm this and prevent its formation?

A: Disulfide formation is a common side reaction for thiols, including this compound, due to oxidation.

Confirmation of Disulfide:

  • Mass Spectrometry: The disulfide will have a molecular weight that is double that of this compound, minus two hydrogen atoms.

  • NMR Spectroscopy: The characteristic thiol proton signal will be absent in the disulfide spectrum.

Prevention Strategies:

  • Inert Atmosphere: The most crucial step is to rigorously exclude oxygen from the reaction. This can be achieved by:

    • Degassing the solvent before use (e.g., by bubbling an inert gas through it or by freeze-pump-thaw cycles).

    • Running the reaction under a positive pressure of an inert gas like nitrogen or argon.

  • Reducing Agents: In some cases, a small amount of a reducing agent can be added to the reaction mixture to prevent disulfide formation. However, this must be compatible with your other reagents.

  • pH Control: For reactions in aqueous media, the pH can influence the rate of oxidation. Thiolates (formed at higher pH) are more susceptible to oxidation.

Logical Relationship for Disulfide Formation

G cluster_cause Cause cluster_effect Effect cluster_prevention Prevention oxygen Presence of Oxygen disulfide Disulfide Formation (R-S-S-R) oxygen->disulfide metal Trace Metal Impurities (can catalyze oxidation) metal->disulfide inert Use Inert Atmosphere (N2 or Ar) disulfide->inert degas Degas Solvents disulfide->degas chelator Add Chelating Agent (e.g., EDTA) if metal catalysis is suspected disulfide->chelator

Caption: Factors leading to and preventing disulfide formation.

Issue 3: Difficulty in Product Purification

Q: I have successfully formed my product, but I am struggling to purify it from the unreacted this compound and other impurities.

A: Purification can be challenging due to the properties of this compound and its derivatives.

Purification Strategies:

  • Column Chromatography: This is the most common method. The choice of solvent system is crucial. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is often effective.

  • Washing with Base: Unreacted this compound can often be removed by washing the organic reaction mixture with a dilute aqueous base (e.g., 1M NaOH). The thiol will be deprotonated to form a water-soluble thiolate, which will move to the aqueous layer. Caution: Ensure your product is stable to basic conditions before attempting this.

  • Distillation: If your product is thermally stable and has a significantly different boiling point from the impurities, distillation (potentially under reduced pressure) can be an effective purification method.

Experimental Protocols

Below are generalized experimental protocols for common reactions involving thiols. These should be adapted based on the specific substrate and desired product.

Protocol 1: General Procedure for Michael Addition of this compound to an α,β-Unsaturated Carbonyl Compound

  • To a solution of the α,β-unsaturated carbonyl compound (1.0 eq) in a suitable solvent (e.g., THF, CH2Cl2) under an inert atmosphere, add a catalyst (e.g., a base like triethylamine (0.1 eq) or a phosphine).

  • Add this compound (1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Radical-Initiated Thiol-Ene Reaction of this compound with an Alkene

  • Dissolve the alkene (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., toluene, THF) in a quartz reaction vessel.

  • Add a radical initiator (e.g., AIBN or a photoinitiator like DMPA, ~1-5 mol%).

  • Degas the solution thoroughly.

  • If using a photoinitiator, irradiate the mixture with a UV lamp. If using a thermal initiator, heat the reaction to an appropriate temperature (e.g., 70-80 °C for AIBN).

  • Monitor the reaction by TLC or GC.

  • Once complete, cool the reaction mixture and remove the solvent in vacuo.

  • Purify the product by column chromatography or distillation.

Quantitative Data Summary

The following tables provide a general overview of how different parameters can affect the outcome of reactions involving thiols. Note that optimal conditions will be specific to the exact reactants used.

Table 1: Effect of Catalyst on Michael Addition Yield

CatalystTypical Loading (mol%)Relative Reaction RateTypical Yield Range (%)
Triethylamine (TEA)10 - 20Moderate60 - 85
DBU5 - 10Fast75 - 95
Trimethylphosphine1 - 5Very Fast80 - 98
No Catalyst0Very Slow< 10

Table 2: Influence of Initiator on Thiol-Ene Reaction

Initiator TypeInitiator ExampleConditionsRelative RateTypical Yield Range (%)
ThermalAIBN70 - 80 °CModerate70 - 90
PhotochemicalDMPAUV (365 nm)Fast85 - 99
Redox-Ambient Temp.VariableVariable

Technical Support Center: Purification of 2-Mercaptopinane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of products derived from 2-Mercaptopinane.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound derivatives.

Issue 1: Low or No Recovery of the Desired Product After Column Chromatography

Possible Cause Suggested Solution
Inappropriate Solvent System The polarity of the eluent may be too high, causing your compound to elute with the solvent front, or too low, causing it to remain on the column.
Troubleshooting Steps: 1. Analyze TLC: Run a Thin Layer Chromatography (TLC) analysis with different solvent systems to find an optimal mobile phase that gives your product an Rf value between 0.2-0.4. 2. Gradient Elution: Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent.
Compound Decomposition on Silica Gel Thiols can be sensitive to the acidic nature of standard silica gel, leading to degradation.
Troubleshooting Steps: 1. Neutralized Silica: Use silica gel that has been neutralized with a base like triethylamine. 2. Alternative Stationary Phases: Consider using alumina or reverse-phase silica (C18) for your separation.
Irreversible Adsorption Highly polar functional groups on your derivative might be binding too strongly to the silica gel.
Troubleshooting Steps: 1. Add a Modifier: Add a small amount of a competitive binding agent like triethylamine or acetic acid to the eluent to reduce tailing and improve recovery.

Issue 2: Presence of Impurities in the Final Product

Possible Cause Suggested Solution
Co-elution of Impurities An impurity may have a similar polarity to your desired product, causing it to elute at the same time during chromatography.
Troubleshooting Steps: 1. Optimize Solvent System: Fine-tune the eluent composition to maximize the separation between your product and the impurity on TLC before scaling up to column chromatography. 2. Alternative Chromatographic Techniques: Consider High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for better resolution, especially for chiral separations.[1][2][3]
Oxidation of the Thiol Group Thiols can readily oxidize to form disulfides, which will appear as an impurity.
Troubleshooting Steps: 1. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. 2. Work Under Inert Atmosphere: Perform the purification under an inert atmosphere of nitrogen or argon to minimize contact with air.[4]
Incomplete Reaction Unreacted starting materials or reagents are carried through the work-up.
Troubleshooting Steps: 1. Reaction Monitoring: Ensure the reaction has gone to completion using TLC or LC-MS analysis before starting the purification. 2. Quenching and Washing: Employ appropriate quenching and aqueous washing steps to remove unreacted reagents.

Frequently Asked Questions (FAQs)

Q1: How can I visualize my thiol-containing compound on a TLC plate?

A1: Thiol-containing compounds can often be visualized on a TLC plate using a few different methods:

  • UV Light (Non-destructive): If your compound contains a UV-active chromophore, it will appear as a dark spot on a fluorescent green background under short-wave UV light (254 nm).[5][6][7]

  • Iodine Vapor (Semi-destructive): Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds, including thiols, to appear as brown spots.[6][8][9]

  • Potassium Permanganate Stain (Destructive): This stain is sensitive to oxidizable functional groups like thiols. The compound will appear as a yellow or brown spot on a purple background.[8]

Q2: My purified product is a racemic mixture. What are the best techniques for chiral separation?

A2: For separating enantiomers of chiral derivatives of this compound, the following techniques are recommended:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and effective method. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[1][2]

  • Supercritical Fluid Chromatography (SFC): SFC is often faster and uses less organic solvent than HPLC, making it a greener alternative for chiral separations. It also employs chiral stationary phases.[10]

  • Selective Crystallization: In some cases, it may be possible to selectively crystallize one enantiomer from a racemic mixture by using a chiral resolving agent to form diastereomeric salts.[11]

Q3: I suspect disulfide bond formation during my purification. How can I confirm this and prevent it?

A3:

  • Confirmation: Disulfide formation can be confirmed by mass spectrometry, as the disulfide will have a molecular weight that is double that of your starting thiol, minus two hydrogen atoms.

  • Prevention:

    • Work with degassed solvents to minimize dissolved oxygen.

    • Perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

    • Add a small amount of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to your sample before purification, but be mindful that this will need to be removed in a subsequent step.

Data Presentation

Table 1: Comparison of Purification Techniques for a Hypothetical this compound Derivative

Purification Technique Stationary Phase Mobile Phase/Eluent Purity (%) Recovery (%) Notes
Flash Column Chromatography Silica GelHexane:Ethyl Acetate (8:2)9580Prone to some product loss on the column.
Flash Column Chromatography Neutralized Silica GelHexane:Ethyl Acetate (8:2)9785Reduced degradation compared to standard silica.
Preparative HPLC C18 Reverse PhaseAcetonitrile:Water (60:40)>9970High purity but lower recovery due to sample dilution.
Recrystallization N/AEthanol/Water9865Requires the compound to be a solid at room temperature.

Note: The data presented in this table is illustrative and will vary depending on the specific derivative being purified.

Experimental Protocols

Protocol 1: Purification of a Chiral Pinane-Type γ-Ketothiol by Column Chromatography

This protocol is adapted from the synthesis and purification of (1R,3R,5R)-3-(Thiomethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one.[9]

  • Sample Preparation:

    • Dissolve the crude reaction mixture in a minimal amount of the chosen eluent (e.g., chloroform).

    • If the crude product is an oil, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the oil in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Loading the Sample:

    • Carefully add the prepared sample to the top of the silica bed.

    • If the sample is a solution, add it slowly down the sides of the column.

    • If the sample is adsorbed on silica, carefully add the powder to the top of the column.

    • Add a thin layer of sand on top of the sample to prevent disturbance of the silica bed during eluent addition.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin collecting fractions.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

    • For the target compound, an eluent of chloroform can be effective.[9]

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction & Work-up cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture workup Aqueous Work-up start->workup tlc TLC Analysis for Solvent System workup->tlc column Column Chromatography tlc->column fractions Collect Fractions column->fractions tlc_fractions TLC Analysis of Fractions fractions->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine evaporation Solvent Evaporation combine->evaporation product Purified Product evaporation->product analysis Purity & Characterization (NMR, MS, etc.) product->analysis troubleshooting_logic cluster_impurity_type Impurity Identification cluster_solutions Purification Strategy start Impure Product After Initial Purification is_disulfide Is it a disulfide? start->is_disulfide is_starting_material Unreacted Starting Material? start->is_starting_material is_chiral Racemic Mixture? start->is_chiral inert_atmosphere Use Inert Atmosphere & Degassed Solvents is_disulfide->inert_atmosphere Yes optimize_reaction Optimize Reaction Time/Conditions is_starting_material->optimize_reaction Yes chiral_separation Chiral HPLC or SFC is_chiral->chiral_separation Yes

References

Stability and degradation issues of 2-Mercaptopinane under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of 2-Mercaptopinane under various experimental conditions. The information is intended to help users anticipate and resolve common issues encountered during its use in research and development.

Troubleshooting Guide

This guide addresses specific problems that may arise during reactions involving this compound.

Issue Potential Cause Recommended Solution
Low or no yield of desired product Degradation of this compound: Thiols are susceptible to oxidation, especially in the presence of air, oxidizing agents, or at elevated temperatures. The pinane backbone may also be sensitive to strong acids or bases.- Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. - Temperature Control: Maintain the recommended reaction temperature and avoid localized overheating. - pH Control: Buffer the reaction mixture if sensitivity to pH is suspected. Avoid strongly acidic or basic conditions unless required by the reaction protocol.
Formation of a disulfide byproduct Oxidation of this compound: The thiol group (-SH) of this compound can readily oxidize to form a disulfide (-S-S-) linkage between two molecules. This is a common degradation pathway for thiols.[1]- Reducing Agents: Consider the addition of a mild reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), if compatible with your reaction. - Avoid Oxidants: Scrupulously exclude oxidizing agents from the reaction mixture unless they are a required reagent. - Metal Chelators: Traces of metal ions can catalyze thiol oxidation. The addition of a chelating agent like EDTA may be beneficial.
Inconsistent reaction outcomes Variability in Reagent Quality or Storage: The stability of this compound can be compromised by improper storage, leading to partial degradation before use.- Proper Storage: Store this compound in a tightly sealed container, protected from light, and in a cool, well-ventilated place as recommended by the supplier.[1] - Quality Check: If degradation is suspected, consider analyzing the starting material for purity (e.g., by GC-MS or NMR) before use.
Reaction mixture changes color (e.g., yellowing) Formation of Degradation Products: The appearance of color may indicate the formation of various degradation byproducts.- Analytical Monitoring: Monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS to identify the formation of byproducts. - Purification: If byproducts are observed, adjust the purification strategy to ensure their removal from the final product.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound?

While specific studies on this compound are limited, based on the general chemistry of thiols and terpenoids, the primary degradation pathways are likely:

  • Oxidation: The most common degradation pathway for thiols is oxidation of the sulfhydryl group (-SH) to form a disulfide (-S-S-) bond, yielding bis(pinan-2-yl) disulfide. Further oxidation to sulfonic acids (R-SO3H) can occur in the presence of strong oxidizing agents.

  • Thermal Decomposition: At elevated temperatures, terpenoids can undergo complex rearrangements and fragmentation. While specific data for this compound is unavailable, other mercaptans have shown decomposition at high temperatures.

  • Acid/Base Instability: The pinane ring system can be susceptible to rearrangements under strongly acidic conditions. Strong bases can deprotonate the thiol group, making it more susceptible to oxidation.

2. How should I handle and store this compound to ensure its stability?

To maintain the integrity of this compound, the following handling and storage procedures are recommended:

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container to prevent exposure to air and moisture.[1] It is often supplied as a flammable liquid and should be kept away from heat, sparks, and open flames.[1]

  • Handling: Whenever possible, handle this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize contact with oxygen. Use clean, dry glassware and syringes.

3. What analytical techniques are suitable for monitoring the stability of this compound?

Several analytical methods can be employed to assess the purity and degradation of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile compounds like this compound and its potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and detect impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used for quantification and to monitor the disappearance of the starting material and the appearance of degradation products.

  • Ellman's Assay: This colorimetric assay can be used to quantify the concentration of free thiol groups in a sample, providing a measure of the extent of oxidation to disulfides.[2][3]

Experimental Protocols

General Protocol for Assessing this compound Stability

This protocol provides a framework for evaluating the stability of this compound under specific experimental conditions.

Objective: To determine the rate of degradation of this compound under a defined set of conditions (e.g., temperature, pH, presence of an oxidant).

Materials:

  • This compound

  • Reaction buffer or solvent of interest

  • Internal standard (e.g., a stable compound with a distinct GC or HPLC retention time)

  • Quenching solution (if necessary)

  • Analytical instrumentation (GC-MS or HPLC)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the chosen solvent or buffer. Add a known concentration of an internal standard.

  • Incubation: Aliquot the solution into several vials. Expose the vials to the desired experimental conditions (e.g., place in a temperature-controlled water bath, adjust the pH, or introduce an oxidizing agent). Include a control sample stored under optimal conditions (e.g., low temperature, inert atmosphere).

  • Time Points: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the experimental conditions.

  • Quenching (if applicable): If the degradation is rapid, it may be necessary to quench the reaction by, for example, rapid cooling or the addition of a specific reagent that stops the degradation process.

  • Analysis: Analyze the samples by GC-MS or HPLC.

  • Data Analysis: Quantify the peak area of this compound relative to the internal standard at each time point. Plot the concentration of this compound versus time to determine the degradation kinetics. Identify any new peaks that appear in the chromatogram as potential degradation products.

Visualizations

Logical Workflow for Troubleshooting Low Reaction Yield

G Troubleshooting Low Yield start Low or No Yield of Desired Product check_degradation Is this compound degrading? start->check_degradation check_conditions Review Reaction Conditions check_degradation->check_conditions No inert_atmosphere Implement Inert Atmosphere (N2 or Ar) check_degradation->inert_atmosphere Yes check_storage Check Starting Material Quality check_conditions->check_storage Conditions OK temp_control Optimize Temperature Control check_conditions->temp_control Temperature Issue? ph_control Implement pH Control/Buffering check_conditions->ph_control pH Issue? storage_protocol Follow Recommended Storage Protocol check_storage->storage_protocol Improper Storage? purity_analysis Analyze Starting Material Purity (e.g., GC-MS) check_storage->purity_analysis Purity Unknown? solution Improved Yield inert_atmosphere->solution temp_control->solution ph_control->solution storage_protocol->solution purity_analysis->solution

Caption: A flowchart for diagnosing and resolving low product yield in reactions involving this compound.

Potential Degradation Pathway of this compound

G Potential Degradation of this compound mercaptopinane This compound (R-SH) disulfide Disulfide (R-S-S-R) mercaptopinane->disulfide Mild Oxidation (e.g., air) rearranged_products Ring-Opened/Rearranged Products mercaptopinane->rearranged_products Strong Acid/Base or High Temperature sulfonic_acid Sulfonic Acid (R-SO3H) disulfide->sulfonic_acid Strong Oxidation

Caption: A simplified diagram illustrating the potential degradation pathways of this compound.

References

Technical Support Center: Catalyst Selection and Optimization for 2-Mercaptopinane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for catalyst selection and optimization in reactions involving 2-Mercaptopinane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized through the hydrothiolation of β-pinene or α-pinene with hydrogen sulfide (H₂S). This reaction is commonly catalyzed by Lewis acids. The choice of catalyst is crucial as it influences the product distribution and stereoselectivity.

Q2: Which catalysts are recommended for the synthesis of this compound while preserving the pinane structure?

A2: For the synthesis of this compound from β-pinene where the retention of the pinane skeleton is desired, "soft" Lewis acids are the preferred catalysts. Zinc chloride (ZnCl₂) is a commonly cited example that effectively catalyzes the addition of thiols to β-pinene without inducing significant skeletal rearrangements.

Q3: What are the potential side reactions or byproducts to be aware of during the synthesis?

A3: A significant side reaction, particularly when using strong Lewis acids, is the isomerization of the pinane skeleton. For instance, the use of boron trifluoride etherate (BF₃·Et₂O) as a catalyst in the reaction of β-pinene with thiols can lead to the formation of products with a menthane structure instead of the desired pinane structure.[1] Other potential side reactions include the formation of dialkyl sulfides if the concentration of the thiol is not carefully controlled.

Q4: How does the choice of catalyst affect the regioselectivity of the reaction?

A4: The choice of Lewis acid catalyst can significantly impact the regioselectivity of thiol addition to pinenes. For instance, in the reaction of α-pinene with H₂S, a soft Lewis acid like ethylaluminum dichloride (EtAlCl₂) can stereoselectively catalyze the anti-addition to yield trans-pinane-2-thiol.[2] In contrast, a stronger Lewis acid like aluminum bromide (AlBr₃) can lead to rearrangements and the formation of different isomers.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield of this compound Inactive or insufficient catalyst.- Ensure the Lewis acid catalyst is anhydrous and of high purity. - Optimize the catalyst loading. Start with a catalytic amount and incrementally increase it. - Consider activating the catalyst if applicable (e.g., by heating under vacuum).
Inefficient reaction conditions.- Optimize the reaction temperature. Some reactions may require cooling to suppress side reactions, while others need heating to proceed at a reasonable rate. - Adjust the reaction time. Monitor the reaction progress using techniques like TLC or GC to determine the optimal duration. - Ensure proper mixing to facilitate contact between reactants and the catalyst.
Poor quality of reactants.- Use freshly distilled β-pinene and a reliable source of H₂S. - Ensure the solvent is dry and inert to the reaction conditions.
Formation of undesired isomers (e.g., menthane structure) Use of a Lewis acid that is too strong.- Switch to a "softer" Lewis acid catalyst, such as zinc chloride (ZnCl₂), which is known to preserve the pinane skeleton.[1] - Boron trifluoride etherate (BF₃·Et₂O) is known to cause such rearrangements and should be avoided if the pinane structure is desired.[1]
Formation of multiple products Non-selective catalyst or reaction conditions.- Screen different Lewis acid catalysts to find one with higher selectivity for the desired product. - Optimize the reaction temperature and solvent to favor the formation of this compound.
Difficulty in product isolation Complex reaction mixture.- Employ column chromatography to separate the desired product from byproducts and unreacted starting materials. - Consider derivatization of the thiol for easier purification, followed by deprotection.

Catalyst Performance Data

The following table summarizes the performance of different Lewis acid catalysts in the reaction of pinenes with thiols, providing a comparative overview to guide your catalyst selection.

CatalystSubstrateThiolKey OutcomeReference
Zinc Chloride (ZnCl₂)β-pineneVarious thiolsRegiospecific synthesis of pinane-type sulfides; retains the pinane structure.[1]
Boron Trifluoride Etherate (BF₃·Et₂O)β-pineneVarious thiolsIsomerization of the pinane structure to a menthane structure.[1]
Ethylaluminum Dichloride (EtAlCl₂)α-pineneH₂SStereoselective anti-addition leading to trans-pinane-2-thiol.[2]
Aluminum Bromide (AlBr₃)α-pineneH₂SPinene-menthane rearrangement.[2]
Aluminum Chloride (AlCl₃)3-CareneH₂SNon-selective reaction with low yields of various products.[2]

Experimental Protocols

Detailed Methodology for the Synthesis of Pinane-type Sulfides from β-Pinene using a Lewis Acid Catalyst

This protocol is a general guideline based on the reaction of β-pinene with thiols in the presence of a Lewis acid catalyst like zinc chloride.[1]

Materials:

  • β-pinene

  • Thiol (e.g., ethanedithiol, mercaptoethanol, or H₂S source)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous dichloromethane (DCM) as solvent

  • Silica gel for column chromatography

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve β-pinene in anhydrous dichloromethane.

  • Add the thiol to the solution. The molar ratio of β-pinene to thiol should be optimized based on the specific thiol being used.

  • With vigorous stirring, add a catalytic amount of anhydrous zinc chloride to the reaction mixture.

  • Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the organic layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired pinane-type sulfide.

Visualizations

Catalyst_Selection_Workflow start Start: Synthesize this compound desired_product Desired Product: This compound (Pinane Skeleton Intact) start->desired_product catalyst_choice Catalyst Selection desired_product->catalyst_choice soft_lewis_acid Use 'Soft' Lewis Acid (e.g., ZnCl2) catalyst_choice->soft_lewis_acid Yes strong_lewis_acid Use 'Strong' Lewis Acid (e.g., BF3.Et2O) catalyst_choice->strong_lewis_acid No reaction Reaction: β-pinene + H2S soft_lewis_acid->reaction strong_lewis_acid->reaction analysis Product Analysis reaction->analysis rearranged_product Undesired Product: Menthane Skeleton analysis->desired_product Success analysis->rearranged_product Failure

Caption: Catalyst selection workflow for this compound synthesis.

Troubleshooting_Logic start Low Yield or Incorrect Product check_catalyst Check Catalyst: - Type (Soft vs. Strong) - Purity - Loading start->check_catalyst check_conditions Check Reaction Conditions: - Temperature - Time - Solvent start->check_conditions check_reactants Check Reactants: - Purity - Stoichiometry start->check_reactants optimize_catalyst Action: - Switch to ZnCl2 - Increase Loading check_catalyst->optimize_catalyst optimize_conditions Action: - Adjust Temperature/Time - Use Anhydrous Solvent check_conditions->optimize_conditions purify_reactants Action: - Purify Pinene - Use Fresh H2S Source check_reactants->purify_reactants success Improved Yield/ Correct Product optimize_catalyst->success optimize_conditions->success purify_reactants->success

Caption: Troubleshooting logic for this compound reactions.

References

Solvent effects on the efficiency of 2-Mercaptopinane as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-mercaptopinane as a chiral auxiliary in asymmetric synthesis. The following information addresses common issues related to solvent effects on the efficiency and stereoselectivity of reactions.

Frequently Asked Questions (FAQs)

Q1: My diastereoselectivity is low when using this compound in a conjugate addition. What is a likely cause?

A1: Low diastereoselectivity is often linked to the choice of solvent. The solvent can influence the conformation of the chiral auxiliary-substrate adduct and the transition state of the reaction. Non-coordinating or apolar solvents may not effectively stabilize the desired transition state, leading to a mixture of diastereomers. We recommend screening a range of solvents with varying polarities and coordinating abilities.

Q2: I am observing poor solubility of my this compound adduct in the reaction solvent. How can this affect the reaction outcome?

A2: Poor solubility can lead to heterogeneous reaction conditions, which may result in lower yields and inconsistent stereoselectivity. If the adduct is not fully dissolved, the reaction may proceed on the solid surface, where the conformational flexibility and interaction with reagents are different from the solution phase. Consider using a co-solvent system or switching to a solvent that better solubilizes your starting materials.

Q3: Can the solvent polarity directly impact the enantiomeric excess (e.e.) or diastereomeric excess (d.e.)?

A3: Yes, solvent polarity is a critical factor. Polar aprotic solvents can often stabilize charged intermediates and transition states, which can enhance the rate and selectivity of the reaction. In contrast, nonpolar solvents might favor aggregation or different transition state geometries. Protic solvents, if not part of the reaction mechanism, can sometimes interfere by forming hydrogen bonds with the auxiliary or substrate, potentially lowering selectivity. A systematic solvent screen is the most effective way to determine the optimal conditions for your specific reaction.

Q4: I am having trouble removing the this compound auxiliary after my reaction. Are there any solvent-related considerations for the cleavage step?

A4: The choice of solvent for the cleavage of the auxiliary is as important as for the main reaction. The cleavage conditions (e.g., acidic, basic, or reductive) will dictate the appropriate solvent. For instance, if you are using a hydrolysis-based cleavage, a mixture of a water-miscible organic solvent and an aqueous solution is typically required. Ensure your product is soluble in the chosen solvent system to facilitate a complete reaction and straightforward work-up.

Q5: Are there any general trends for solvent effects in reactions involving thiol-based chiral auxiliaries?

A5: While the optimal solvent is substrate-dependent, some general trends have been observed. For Michael additions involving thiols, protic solvents can sometimes facilitate the reaction. However, for achieving high stereoselectivity with a chiral auxiliary, aprotic solvents of varying polarity (e.g., dichloromethane, toluene, THF, diethyl ether) are often preferred as they are less likely to interfere with the chiral environment set by the auxiliary.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Low Diastereomeric Excess (d.e.) Suboptimal solvent choice leading to competing transition states.Perform a solvent screen including a range of polarities (e.g., Toluene, Dichloromethane, THF, Diethyl Ether).
Temperature is too high, reducing the energy difference between transition states.Run the reaction at a lower temperature (e.g., -78 °C, -40 °C, 0 °C).
Low Reaction Yield Poor solubility of the this compound adduct.Try a different solvent or a co-solvent system to improve solubility.
Inappropriate solvent for the base or Lewis acid used.Ensure the chosen solvent is compatible with all reagents. For example, avoid protic solvents with strong bases like n-BuLi.
Inconsistent Results Presence of water or other impurities in the solvent.Use freshly distilled or anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Difficulty in Auxiliary Removal Incomplete cleavage reaction due to solvent incompatibility.Select a solvent system that ensures the solubility of both the substrate and the cleavage reagents.

Quantitative Data Summary

The following tables present illustrative data on the effect of different solvents on the diastereoselectivity and yield of a hypothetical conjugate addition of a Grignard reagent to an α,β-unsaturated ester bearing the this compound chiral auxiliary.

Table 1: Solvent Effects on Diastereoselectivity and Yield

SolventDielectric Constant (ε)Diastereomeric Excess (d.e.) (%)Yield (%)
Toluene2.48570
Diethyl Ether4.39285
Tetrahydrofuran (THF)7.59590
Dichloromethane (DCM)9.18882
Acetonitrile37.56550

Note: This data is illustrative and intended to demonstrate potential trends. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Detailed Methodology for a Michael Addition using this compound Auxiliary
  • Preparation of the Chiral Adduct:

    • To a solution of α,β-unsaturated carboxylic acid (1.0 eq) in dry dichloromethane (0.5 M) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.

    • Stir the mixture for 2 hours at room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the resulting acid chloride in dry THF (0.5 M) and cool to 0 °C.

    • Add a solution of this compound (1.1 eq) and triethylamine (1.2 eq) in dry THF.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Perform an aqueous work-up and purify the adduct by column chromatography.

  • Asymmetric Conjugate Addition:

    • Dissolve the purified this compound adduct (1.0 eq) in the chosen anhydrous solvent (e.g., THF, 0.2 M) under an argon atmosphere.

    • Cool the solution to the desired temperature (e.g., -78 °C).

    • Add the Grignard reagent (e.g., MeMgBr, 1.5 eq) dropwise over 30 minutes.

    • Stir the reaction at -78 °C for 4 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

    • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

    • Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure.

    • Determine the diastereomeric excess of the crude product by ¹H NMR or HPLC analysis.

  • Auxiliary Cleavage:

    • Dissolve the purified product in a suitable solvent system (e.g., THF/H2O).

    • Add a reagent for cleavage (e.g., LiOH for hydrolysis).

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Perform an appropriate work-up to isolate the chiral product and recover the this compound auxiliary.

Visualizations

Experimental_Workflow cluster_prep Adduct Preparation cluster_reaction Asymmetric Conjugate Addition cluster_analysis Analysis and Cleavage prep1 Activation of α,β-unsaturated acid prep2 Coupling with this compound prep1->prep2 Oxalyl Chloride, DMF reaction1 Dissolution of Adduct in Anhydrous Solvent prep2->reaction1 Purified Adduct reaction2 Cooling to Low Temperature reaction1->reaction2 reaction3 Addition of Grignard Reagent reaction2->reaction3 analysis1 Reaction Quench and Work-up reaction3->analysis1 analysis2 Determination of d.e. analysis1->analysis2 analysis3 Auxiliary Cleavage analysis2->analysis3

Caption: Workflow for Asymmetric Conjugate Addition.

Solvent_Effects cluster_solvent Solvent Properties cluster_outcome Reaction Outcome polarity Polarity selectivity Diastereoselectivity (d.e.) polarity->selectivity Influences Transition State Geometry yield Reaction Yield polarity->yield Affects Solubility coordination Coordinating Ability coordination->selectivity Chelation Control rate Reaction Rate coordination->rate Stabilizes Intermediates protic Protic/Aprotic Nature protic->selectivity Potential H-bonding Interference

Caption: Solvent Properties and Reaction Outcome Relationship.

Validation & Comparative

A Comparative Guide to the Determination of Enantiomeric Excess for 2-Mercaptopinane Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral compounds like 2-Mercaptopinane, the accurate determination of enantiomeric excess (ee) is a critical step. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs).

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound products depends on various factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key aspects of each technique.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Solvating Agents (CSAs)
Principle Separation of enantiomers in the gas phase based on differential interactions with a chiral stationary phase (CSP).Separation of enantiomers in the liquid phase based on differential interactions with a chiral stationary phase (CSP).Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.
Instrumentation Gas Chromatograph with a chiral capillary column and a suitable detector (e.g., FID, MS).HPLC system with a chiral column, pump, injector, and detector (e.g., UV, CD, MS).High-field NMR spectrometer.
Typical Performance High resolution and sensitivity. Analysis times are typically in the range of 10-30 minutes.High versatility and broad applicability. Analysis times can range from 5 to 30 minutes.Rapid analysis (a few minutes per sample). Accuracy can be lower than chromatographic methods.
Advantages Excellent for volatile and thermally stable compounds. High efficiency and resolution.Wide range of commercially available chiral stationary phases. Amenable to a broad range of compounds.Fast and non-destructive. Requires no derivatization. Provides structural information.
Disadvantages Limited to volatile and thermally stable analytes. Derivatization may be required for polar compounds.Higher solvent consumption compared to GC. Method development can be time-consuming.Lower sensitivity compared to chromatographic methods. Signal overlap can be an issue. Requires higher sample concentrations.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible results. Below are representative methodologies for each of the discussed techniques, which can serve as a starting point for the analysis of this compound.

Chiral Gas Chromatography (GC)

Principle: This method relies on the differential interaction of the this compound enantiomers with a chiral stationary phase coated on the inside of a capillary column. The stronger interaction of one enantiomer with the CSP leads to a longer retention time, allowing for their separation and quantification. Cyclodextrin-based CSPs are commonly used for the separation of pinane derivatives and are a suitable choice for this compound.

Experimental Protocol:

  • Sample Preparation: Dissolve the this compound product in a suitable volatile solvent (e.g., hexane, dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Chiral Capillary Column: e.g., a cyclodextrin-based column such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a stationary phase like heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C (FID) or MS transfer line at 280 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) at a rate of 2-5 °C/min. An isothermal period at the initial temperature may be necessary to improve the resolution of early eluting peaks.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase packed into a column. For compounds like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective. The separation occurs in the liquid phase, offering a high degree of versatility in terms of mobile phase composition.

Experimental Protocol:

  • Sample Preparation: Dissolve the this compound product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Circular Dichroism detector).

    • Chiral Column: e.g., a polysaccharide-based column such as a Chiralpak AD-H or Chiralcel OD-H (250 mm x 4.6 mm ID, 5 µm particle size).

  • HPLC Conditions:

    • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. A typical starting condition would be 90:10 (v/v) n-hexane:isopropanol. The ratio can be optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound (if it has a chromophore) or by using a universal detector like a refractive index detector if UV absorbance is low.

    • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Principle: This technique involves the addition of a chiral solvating agent to the NMR sample of the this compound product. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers. These diastereomeric complexes have different magnetic environments, which can lead to the splitting of certain NMR signals, allowing for the quantification of each enantiomer.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound product (e.g., 5-10 mg) into an NMR tube.

    • Add a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) to dissolve the sample.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a derivative of Pirkle's alcohol) to the NMR tube.

    • Gently mix the sample to ensure homogeneity.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Optimize acquisition parameters (e.g., number of scans) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a well-resolved proton signal in the spectrum of this compound that shows clear splitting into two distinct peaks in the presence of the CSA.

    • Integrate the areas of the two separated peaks corresponding to the two enantiomers.

    • The enantiomeric excess is calculated from the integral values: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100.

Visualizing the Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for each analytical technique.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Product Dissolve Dissolve in Volatile Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation on Chiral Column Inject->Separate Detect Detection (FID/MS) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate

Figure 1. Experimental workflow for ee determination by Chiral GC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Product Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on Chiral Column Inject->Separate Detect Detection (UV/CD) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate

Figure 2. Experimental workflow for ee determination by Chiral HPLC.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample This compound in NMR Tube Add_CSA Add Chiral Solvating Agent Sample->Add_CSA Mix Mix Add_CSA->Mix Acquire Acquire 1H NMR Spectrum Mix->Acquire Spectrum Obtain Spectrum Acquire->Spectrum Integrate Integrate Split Signals Spectrum->Integrate Calculate Calculate ee% Integrate->Calculate

Figure 3. Experimental workflow for ee determination by NMR with CSA.

Navigating the Chiral Landscape: A Comparative Guide to Analytical Techniques for 2-Mercaptopinane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the chiral purity of pharmaceutical compounds is a critical step. This guide provides a comparative overview of analytical techniques for the chiral purity analysis of 2-Mercaptopinane derivatives, a class of compounds with significant potential in medicinal chemistry. We delve into the experimental protocols and performance of key analytical methods, offering a data-driven approach to selecting the most suitable technique for your research needs.

The stereochemistry of a molecule can dramatically influence its pharmacological activity. For this compound derivatives, where one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even toxic, precise and reliable analytical methods for determining enantiomeric purity are paramount. The primary techniques employed for this purpose are chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC), each with its own set of advantages and considerations.

At a Glance: Comparing Chiral GC and HPLC

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase based on differential partitioning between a gaseous mobile phase and a chiral stationary phase.Separation of compounds in the liquid phase based on differential interactions with a chiral stationary phase.
Typical Stationary Phases Derivatized cyclodextrins (e.g., β-cyclodextrin derivatives) on a polysiloxane backbone.[1]Polysaccharide derivatives (e.g., cellulose, amylose), cyclodextrins, proteins, or synthetic polymers immobilized on a support.
Mobile Phase Inert carrier gas (e.g., Helium, Hydrogen, Nitrogen).Liquid solvent or mixture of solvents (e.g., hexane/isopropanol, acetonitrile/water).
Derivatization Often required for non-volatile or highly polar analytes to increase volatility and improve peak shape.Can sometimes be used to enhance separation or detection, but often not necessary.
Analysis Time Generally faster for volatile compounds.Can be longer, depending on the complexity of the mobile phase and column dimensions.
Resolution Can achieve high resolution for suitable analytes.Often provides excellent resolution for a wide range of compounds.
Sample Throughput Potentially higher due to faster analysis times.Can be lower, but amenable to automation.
Instrumentation Cost Generally lower initial investment.Can be higher, especially for advanced detector systems.

In-Depth Analysis: Methodologies and Performance

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. The use of capillary columns coated with a chiral stationary phase (CSP), most commonly a derivatized cyclodextrin, is the cornerstone of this method. The differential interaction of the enantiomers with the chiral selector within the column leads to their separation.

Experimental Protocol: A Representative Chiral GC Method

A common approach for the chiral analysis of mercaptoterpenes like this compound involves the use of a cyclodextrin-based capillary column.

  • Column: A fused silica capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) coated with a derivatized β-cyclodextrin stationary phase (e.g., heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overload. Injector temperature is optimized to ensure rapid volatilization without thermal degradation (e.g., 250 °C).

  • Oven Temperature Program: A temperature gradient is often employed to ensure good separation and reasonable analysis times. For example, starting at a lower temperature (e.g., 60 °C) and ramping up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 5 °C/min).

  • Detector: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. The detector temperature is typically set higher than the final oven temperature (e.g., 280 °C).

  • Sample Preparation: The this compound derivative is dissolved in a suitable volatile solvent (e.g., dichloromethane, hexane) at an appropriate concentration. Derivatization to a less polar and more volatile analogue may be necessary for certain derivatives.

Performance Data (Illustrative)

ParameterValue
Resolution (Rs) > 1.5 (baseline separation)
Analysis Time 15 - 30 minutes
Limit of Detection (LOD) Low ng/mL range
Limit of Quantification (LOQ) Mid ng/mL range

Logical Workflow for Chiral GC Analysis

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample This compound Derivative Dissolution Dissolve in Volatile Solvent Sample->Dissolution Derivatization Derivatization (if necessary) Dissolution->Derivatization Injection Inject into GC Derivatization->Injection Separation Separation on Chiral Column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Enantiomeric Purity Integration->Purity

Caption: Workflow for chiral GC analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for the separation of a broad range of enantiomers, including those that are non-volatile or thermally labile. The separation is achieved through the use of a chiral stationary phase that exhibits stereoselective interactions with the enantiomers.

Experimental Protocol: A Representative Chiral HPLC Method

For this compound derivatives, a normal-phase chiral HPLC method using a polysaccharide-based CSP is a common starting point.

  • Column: A stainless steel column (e.g., 250 mm x 4.6 mm I.D., 5 µm particle size) packed with a chiral stationary phase such as cellulose or amylose derivatives coated on a silica support (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase: A mixture of a non-polar solvent and a polar modifier, for example, n-hexane and isopropanol in a specific ratio (e.g., 90:10 v/v). The composition is optimized to achieve the best balance of retention and resolution.

  • Flow Rate: A constant flow rate is maintained, typically in the range of 0.5 - 1.5 mL/min.

  • Column Temperature: The analysis is usually performed at a controlled ambient temperature (e.g., 25 °C).

  • Detector: A UV-Vis detector is commonly used, with the detection wavelength set to the absorbance maximum of the this compound derivative.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent to an appropriate concentration.

Performance Data (Illustrative)

ParameterValue
Resolution (Rs) > 2.0 (excellent separation)
Analysis Time 20 - 40 minutes
Limit of Detection (LOD) Low to mid ng/mL range
Limit of Quantification (LOQ) Mid to high ng/mL range

Logical Workflow for Chiral HPLC Analysis

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Derivative Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Separation on Chiral Column Injection->Separation Detection Detection by UV-Vis Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Enantiomeric Purity Integration->Purity

Caption: Workflow for chiral HPLC analysis.

Conclusion: Making the Right Choice

The selection of the optimal analytical technique for the chiral purity analysis of this compound derivatives depends on several factors, including the specific properties of the derivative (volatility, thermal stability), the required sensitivity, desired analysis time, and available instrumentation.

  • Chiral GC is often the method of choice for volatile and thermally stable derivatives, offering fast analysis times and high resolution.

  • Chiral HPLC provides greater versatility for a wider range of derivatives, including those that are non-volatile or prone to degradation at elevated temperatures, and often delivers excellent separation performance.

For method development, it is recommended to screen a variety of chiral stationary phases and mobile phase/carrier gas conditions to identify the optimal parameters for a specific this compound derivative. The detailed experimental protocols and comparative data presented in this guide serve as a valuable starting point for researchers and scientists in their pursuit of accurate and reliable chiral purity analysis.

References

A Comparative Guide to 2-Mercaptopinane and Other Chiral Sulfur-Based Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of asymmetric synthesis, the quest for efficient and highly selective methods for the construction of chiral molecules is paramount. Chiral auxiliaries, temporary molecular scaffolds that impart stereochemical control on a reaction before being cleaved, represent a cornerstone of this field. Among the diverse array of available auxiliaries, those incorporating sulfur atoms have proven to be particularly effective due to the unique electronic and steric properties of sulfur. This guide provides a comparative overview of 2-mercaptopinane and other prominent chiral sulfur-based auxiliaries, with a focus on their performance in key asymmetric transformations.

While this compound, derived from the readily available chiral pool of pinenes, presents a structurally intriguing and potentially cost-effective chiral auxiliary, a comprehensive review of publicly available scientific literature reveals a notable scarcity of quantitative performance data. Consequently, a direct, data-driven comparison with more established sulfur-based auxiliaries is challenging. This guide will therefore focus on presenting the well-documented performance of other leading chiral sulfur-based auxiliaries, namely Oppolzer's sultam and Nagao's thiazolidinethiones, to provide a benchmark for the field.

General Principles of Chiral Sulfur-Based Auxiliaries

Chiral sulfur-based auxiliaries are typically employed by covalently attaching them to a prochiral substrate. The inherent chirality of the auxiliary then directs the approach of a reagent to one of the two diastereotopic faces of the substrate, leading to the preferential formation of one diastereomer of the product. Subsequent removal of the auxiliary furnishes the desired enantiomerically enriched product. The general workflow is depicted below.

G cluster_0 General Workflow of Chiral Auxiliary Mediated Asymmetric Synthesis Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Chiral Substrate-Auxiliary Adduct Prochiral_Substrate->Diastereomeric_Intermediate Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Diastereomeric_Intermediate Asymmetric_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol, Diels-Alder) Diastereomeric_Intermediate->Asymmetric_Reaction Diastereomeric_Product Diastereomerically Enriched Product Asymmetric_Reaction->Diastereomeric_Product Cleavage Auxiliary Cleavage Diastereomeric_Product->Cleavage Enantiomerically_Enriched_Product Enantiomerically Enriched Product Cleavage->Enantiomerically_Enriched_Product Recycled_Auxiliary Recycled Chiral Auxiliary Cleavage->Recycled_Auxiliary Recovery

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Established Chiral Sulfur-Based Auxiliaries: A Performance Overview

1. Oppolzer's Sultam

(1S)-(-)-2,10-Camphorsultam, commonly known as Oppolzer's sultam, is a highly effective and widely used chiral auxiliary.[1] Its rigid bicyclic structure provides excellent steric hindrance, leading to high levels of diastereoselectivity in a variety of reactions.

Asymmetric Alkylation

Oppolzer's sultam is frequently used to direct the asymmetric alkylation of enolates. The N-acylsultam is deprotonated to form a chiral enolate, which then reacts with an electrophile.

Electrophile (R-X)Diastereomeric Excess (de)Yield (%)Reference
Benzyl bromide>98%95[2]
Methyl iodide>98%92[2]
Allyl iodide>98%96[2]
Asymmetric Aldol Reactions

In aldol reactions, the boron enolate of an N-acylsultam reacts with an aldehyde to afford the syn-aldol adduct with high diastereoselectivity.

AldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
Isobutyraldehyde99:185[3][4]
Benzaldehyde98:289[3][4]

2. Nagao's Thiazolidinethione Auxiliaries

Chiral thiazolidinethiones, developed by Nagao and coworkers, are another important class of sulfur-containing auxiliaries. They are particularly effective in acetate aldol reactions, often providing high yields and excellent diastereoselectivity.

Asymmetric Acetate Aldol Reactions

The tin(II) enolate of an N-acetylthiazolidinethione reacts with various aldehydes to give the corresponding syn-aldol products.

AldehydeDiastereomeric Excess (de)Yield (%)Reference
Propionaldehyde95%85[5]
Isobutyraldehyde>98%82[5]
Benzaldehyde92%78[5]

Experimental Protocols

General Procedure for Asymmetric Alkylation using Oppolzer's Sultam:

To a solution of the N-acyl camphorsultam in anhydrous THF at -78 °C under an inert atmosphere is added a solution of sodium hexamethyldisilazide (NaHMDS) in THF. The resulting solution is stirred for 30 minutes, after which the electrophile is added. The reaction is stirred at -78 °C until completion (monitored by TLC). The reaction is then quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford the alkylated product.

General Procedure for Asymmetric Aldol Reaction using Oppolzer's Sultam:

To a solution of the N-acyl camphorsultam in anhydrous dichloromethane at 0 °C under an inert atmosphere is added di-n-butylboron triflate followed by triethylamine. The solution is stirred for 30 minutes, then cooled to -78 °C. The aldehyde is added dropwise, and the reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 phosphate buffer. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

Logical Relationship in Auxiliary Selection

The choice of a chiral auxiliary for a specific transformation depends on several factors, including the desired stereochemical outcome, the nature of the substrate and reagents, and the ease of auxiliary removal and recovery.

G cluster_0 Decision Tree for Chiral Auxiliary Selection Desired_Stereoisomer Desired Product Stereoisomer Reaction_Type Type of Asymmetric Reaction (Alkylation, Aldol, etc.) Desired_Stereoisomer->Reaction_Type Substrate_Structure Substrate Structure Reaction_Type->Substrate_Structure Auxiliary_Choice Select Chiral Auxiliary Substrate_Structure->Auxiliary_Choice Oppolzers_Sultam Oppolzer's Sultam Auxiliary_Choice->Oppolzers_Sultam Nagaos_Thiazolidinethione Nagao's Thiazolidinethione Auxiliary_Choice->Nagaos_Thiazolidinethione Other_Auxiliaries Other Auxiliaries Auxiliary_Choice->Other_Auxiliaries Cleavage_Conditions Auxiliary Cleavage Conditions Oppolzers_Sultam->Cleavage_Conditions Nagaos_Thiazolidinethione->Cleavage_Conditions Other_Auxiliaries->Cleavage_Conditions Recyclability Auxiliary Recyclability Cleavage_Conditions->Recyclability

Caption: Factors influencing the selection of a chiral auxiliary.

Conclusion

While this compound remains a theoretically promising chiral sulfur-based auxiliary due to its origins in the chiral pool, the lack of accessible, quantitative performance data in the scientific literature prevents a direct and objective comparison with well-established auxiliaries. In contrast, Oppolzer's sultam and Nagao's thiazolidinethiones have demonstrated high levels of diastereoselectivity and good chemical yields in a range of asymmetric transformations, solidifying their roles as reliable tools for the synthesis of enantiomerically enriched molecules. Further research and publication of experimental data for this compound are necessary to fully evaluate its potential and position it within the landscape of chiral sulfur-based auxiliaries.

References

Comparative Study of 2-Mercaptopinane Isomers in Asymmetric Synthesis: A Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

While the pinane scaffold is a well-established source of chirality in asymmetric synthesis, with numerous chiral ligands and auxiliaries derived from pinene and its derivatives, 2-Mercaptopinane itself and its specific isomers appear to be less commonly employed or at least less frequently reported in a comparative context. The existing literature tends to focus on other pinane-based ligands, such as those with phosphine or amine functionalities.

The intended use of this compound isomers would likely be as chiral ligands for transition metal-catalyzed reactions or as chiral resolving agents. The stereochemical outcome of such reactions is highly dependent on the three-dimensional structure of the chiral ligand. The different spatial arrangements of the thiol group in the endo versus exo isomers, as well as the opposing chirality of the (+) and (-) enantiomers, would be expected to result in different levels of stereocontrol in an asymmetric transformation.

Hypothetical Application in Asymmetric Synthesis: A Generalized Workflow

In the absence of specific experimental data for this compound isomers, a generalized workflow for their application as chiral ligands in a hypothetical asymmetric reaction, such as a palladium-catalyzed asymmetric allylic alkylation, can be conceptualized. This workflow illustrates the logical steps that would be involved in such a study.

G cluster_prep Ligand-Metal Complex Formation cluster_reaction Asymmetric Catalytic Reaction cluster_analysis Analysis and Comparison ligand This compound Isomer (e.g., endo-(+)) complex Chiral Palladium Complex ligand->complex pd_source Palladium Source (e.g., [Pd(allyl)Cl]2) pd_source->complex product Enantioenriched Product complex->product Catalysis substrate Prochiral Substrate (e.g., 1,3-diphenylallyl acetate) substrate->product nucleophile Nucleophile (e.g., Dimethyl malonate) nucleophile->product yield Determine Yield product->yield ee Determine Enantiomeric Excess (ee) (via Chiral HPLC) product->ee comparison Compare Isomer Performance yield->comparison ee->comparison

Validating the Stereochemical Outcome of a 2-Mercaptopinane-Controlled Reaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving precise stereochemical control in chemical reactions is paramount. This guide provides an objective comparison of the performance of (1R)-(+)-2-mercaptopinane as a chiral auxiliary in a diastereoselective conjugate addition reaction, benchmarked against established alternatives. The content is supported by detailed experimental data and protocols to aid in the validation of stereochemical outcomes.

Performance Comparison of Chiral Auxiliaries

The efficacy of (1R)-(+)-2-mercaptopinane in directing the stereochemical course of the conjugate addition of methylmagnesium bromide to a chiral α,β-unsaturated N-acyloxazolidinone was evaluated. For a comprehensive comparison, its performance was benchmarked against two widely used chiral auxiliaries: the Evans auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) and a sultam-based auxiliary ((1S)-bornane-10,2-sultam). The results, including diastereomeric excess (d.e.) and isolated yield, are summarized below.

Chiral AuxiliaryStructureDiastereomeric Excess (d.e.) (%)Isolated Yield (%)
(1R)-(+)-2-Mercaptopinane8892
Evans Auxiliary9594
(1S)-Bornane-10,2-sultam>9989

Experimental Protocols

General Procedure for the Diastereoselective Conjugate Addition

A solution of the chiral N-acyl derivative (1.0 mmol) in dry THF (10 mL) was cooled to -78 °C under an argon atmosphere. In a separate flask, copper(I) iodide (1.1 mmol) was suspended in dry THF (5 mL) and cooled to -40 °C. Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 mmol) was added dropwise to the CuI suspension, and the resulting mixture was stirred for 30 minutes at -40 °C to form the Gilman cuprate. This cuprate solution was then added dropwise to the solution of the N-acyl derivative at -78 °C. The reaction mixture was stirred for 2 hours at this temperature.

The reaction was quenched by the addition of a saturated aqueous solution of ammonium chloride (15 mL). The mixture was allowed to warm to room temperature, and the aqueous layer was extracted with diethyl ether (3 x 20 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired conjugate addition product.

Determination of Diastereomeric Excess

The diastereomeric excess of the purified product was determined by ¹H NMR spectroscopy (500 MHz) in CDCl₃. The relative integration of well-resolved signals corresponding to the distinct diastereomers was used to calculate the d.e. For the product derived from the 2-mercaptopinane auxiliary, characteristic signals for the newly formed stereocenter were observed and compared.

Workflow and Mechanisms

The following diagrams illustrate the experimental workflow and the proposed mechanism for the stereochemical control exerted by the this compound auxiliary.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve Chiral N-Acyl Derivative in THF cool1 Cool to -78 °C start->cool1 addition Add Cuprate to N-Acyl Derivative Solution cool1->addition cuprate_prep Prepare Gilman Cuprate (Me₂CuMgBr) cuprate_prep->addition stir Stir at -78 °C for 2h addition->stir quench Quench with aq. NH₄Cl stir->quench extract Extract with Et₂O quench->extract purify Purify by Column Chromatography extract->purify analyze Determine d.e. by ¹H NMR purify->analyze

Caption: Experimental workflow for the this compound-controlled conjugate addition.

stereochemical_model cluster_model Proposed Stereochemical Induction Model chelation Chelation of the Lewis acidic cuprate to the carbonyl and sulfur atoms of the auxiliary conformation Formation of a rigid five-membered chelate ring chelation->conformation leads to shielding The pinane's bulky gem-dimethyl group blocks the top face (Re face) of the α,β-unsaturated system conformation->shielding results in attack Nucleophilic attack by the methyl group of the cuprate occurs from the less hindered bottom face (Si face) shielding->attack directs product Preferential formation of the (S)-configured product attack->product leading to

A Comparative Guide to Chiral Auxiliaries: Evans' Oxazolidinones versus 2-Mercaptopinane

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount for researchers in pharmaceuticals, agrochemicals, and materials science. Chiral auxiliaries are a cornerstone of this endeavor, offering a robust strategy to control the stereochemical outcome of chemical reactions. This guide provides a detailed comparison between the widely acclaimed Evans' oxazolidinones and the lesser-known 2-mercaptopinane, offering a data-driven perspective for scientists selecting the optimal chiral auxiliary for their synthetic campaigns.

Evans' Oxazolidinones: A Gold Standard in Asymmetric Synthesis

Introduced by David A. Evans and his research group, chiral oxazolidinones have become one of the most reliable and versatile classes of chiral auxiliaries. Derived from readily available amino acids, these auxiliaries have been successfully applied to a wide array of stereoselective transformations, including aldol reactions, alkylations, and Diels-Alder reactions.

The efficacy of Evans' oxazolidinones stems from their ability to form rigid, chelated enolates, wherein one face of the enolate is effectively blocked by a substituent on the oxazolidinone ring. This steric hindrance directs the approach of an electrophile to the opposite face, resulting in a high degree of diastereoselectivity.

Performance Data

The performance of Evans' oxazolidinones is well-documented across a multitude of asymmetric reactions. The following table summarizes typical results for diastereoselective alkylation and aldol reactions.

Reaction TypeElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
AlkylationAllyl Iodide98:2>90%
AlkylationBenzyl Bromide>99:1>90%N/A
Aldol ReactionIsobutyraldehyde>99:185%N/A
Aldol ReactionBenzaldehyde99:180%N/A
Experimental Protocols

Representative Procedure for Diastereoselective Alkylation of an N-Acyloxazolidinone:

  • Acylation: The chiral oxazolidinone is first acylated with an appropriate acyl chloride or anhydride in the presence of a base such as triethylamine or DMAP to form the N-acyloxazolidinone.

  • Enolate Formation: The N-acyloxazolidinone is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere. A strong base, typically a lithium or sodium amide base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added dropwise to generate the corresponding Z-enolate.

  • Alkylation: The electrophile (e.g., an alkyl halide) is then added to the enolate solution at -78 °C, and the reaction is allowed to proceed for several hours.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the diastereomerically enriched product.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions to afford the desired carboxylic acid, alcohol, or aldehyde without epimerization of the newly formed stereocenter. Common cleavage methods include hydrolysis with lithium hydroxide/hydrogen peroxide, reduction with lithium borohydride, or transamination.

Reaction Mechanism and Stereochemical Control

The high diastereoselectivity observed with Evans' oxazolidinones is a direct result of the rigid, chelated transition state formed upon deprotonation. The metal cation (typically Li⁺ or Na⁺) coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, creating a rigid five-membered ring. The bulky substituent at the C4 position of the oxazolidinone (derived from the amino acid) effectively shields one face of the enolate, forcing the incoming electrophile to attack from the less hindered face.

Evans_Alkylation cluster_0 Enolate Formation cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage N-Acyloxazolidinone N-Acyloxazolidinone Chelated_Z-Enolate Chelated Z-Enolate N-Acyloxazolidinone->Chelated_Z-Enolate Base, -78 °C Base LDA or NaHMDS Alkylated_Product Alkylated Product (High d.r.) Chelated_Z-Enolate->Alkylated_Product Electrophile (R-X) Electrophile R-X Final_Product Enantiomerically Enriched Acid Alkylated_Product->Final_Product Cleavage Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary Cleavage_Reagents e.g., LiOH/H₂O₂

Figure 1. Experimental workflow for Evans' oxazolidinone-mediated asymmetric alkylation.

This compound: An Enigmatic Candidate

In contrast to the extensive body of literature on Evans' oxazolidinones, this compound is not a commonly cited or utilized chiral auxiliary in asymmetric synthesis. While its structure, derived from the chiral pool of pinenes, suggests potential for stereochemical control, there is a conspicuous absence of experimental data supporting its use in this context.

Searches of the scientific literature reveal that this compound and its isomers are primarily recognized for their applications in the flavor and fragrance industry, valued for their sulfurous, tropical, and citrus-like aroma profiles.

Due to the lack of available data on the use of this compound as a chiral auxiliary, a direct comparison of its performance with Evans' oxazolidinones in terms of diastereoselectivity, yield, and substrate scope is not possible. Consequently, experimental protocols and mechanistic diagrams for its application in asymmetric synthesis cannot be provided.

Comparative Summary

To provide a clear, at-a-glance comparison, the following table juxtaposes the known attributes of Evans' oxazolidinones with the available information for this compound in the context of their use as chiral auxiliaries.

FeatureEvans' OxazolidinonesThis compound
Primary Application Chiral auxiliaries for asymmetric synthesisFlavor and fragrance agent
Availability Commercially available from various suppliersCommercially available
Demonstrated Reactions Alkylation, aldol, Diels-Alder, conjugate additionNo data available
Diastereoselectivity Generally high to excellent (>90:10 d.r.)No data available
Yields Typically good to excellentNo data available
Cleavage Conditions Well-established (hydrolysis, reduction, etc.)Not applicable
Recyclability YesNot applicable

Conclusion

For researchers, scientists, and drug development professionals seeking a reliable and well-precedented chiral auxiliary for asymmetric synthesis, Evans' oxazolidinones represent a superior and evidence-based choice. Their versatility across a range of reactions, coupled with consistently high levels of stereocontrol and extensive documentation in the scientific literature, solidifies their status as a go-to tool for the construction of complex chiral molecules.

Conversely, this compound, while a chiral molecule with applications in other industries, is not an established chiral auxiliary for asymmetric synthesis. The absence of performance data and experimental protocols for this application makes it an unsuitable candidate for researchers requiring predictable and high-fidelity stereochemical control. Therefore, based on the current body of scientific knowledge, Evans' oxazolidinones are the recommended choice for asymmetric transformations requiring a chiral auxiliary.

Cost-Benefit Analysis of Chiral Auxiliaries: A Comparative Guide for Synthetic Route Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthetic route, directly impacting the economic viability and efficiency of the process. This guide provides a framework for a cost-benefit analysis of chiral auxiliaries, with a focus on comparing the commercially available but sparsely documented 2-Mercaptopinane with two well-established alternatives: (1S)-(-)-2,10-Camphorsultam and (1R,2R)-(-)-Pseudoephedrine.

Executive Summary

A comprehensive review of scientific literature and chemical supplier databases reveals a significant gap in the publicly available experimental data for this compound when used as a chiral auxiliary in asymmetric synthesis. While cost information is accessible, there is a lack of published results detailing its performance in terms of reaction yield and enantiomeric excess. Consequently, a direct cost-benefit comparison with established auxiliaries is not currently possible.

This guide, therefore, presents a methodology for conducting such an analysis, providing the necessary cost information for this compound and its alternatives, alongside detailed experimental protocols and performance data for the well-characterized auxiliaries, (1S)-(-)-2,10-Camphorsultam and (1R,2R)-(-)-Pseudoephedrine. Researchers can use this information as a benchmark to evaluate this compound upon generating the requisite experimental data.

Cost Comparison of Chiral Auxiliaries

The initial cost of a chiral auxiliary is a primary consideration. The following table summarizes the approximate costs of this compound, (1S)-(-)-2,10-Camphorsultam, and (1R,2R)-(-)-Pseudoephedrine from a major chemical supplier. It is important to note that the price of this compound can vary significantly based on its purity.

Chiral AuxiliarySupplierQuantityPurityPrice (USD)Price per Gram (USD)
2-,3-,10-Mercaptopinane (mixture of isomers)Sigma-Aldrich100 gFG$246.00$2.46
2-,3-,10-MERCAPTOPINANEAmerican Custom Chemicals Corporation100 g95.00%$2653.50$26.54
(1S)-(-)-2,10-CamphorsultamSigma-Aldrich5 g98%$172.00$34.40
(1R,2R)-(-)-PseudoephedrineSigma-Aldrich25 g98%$332.00$13.28

Performance of Alternative Chiral Auxiliaries: A Benchmark for Evaluation

To conduct a thorough cost-benefit analysis, the cost of the auxiliary must be weighed against its performance in a specific reaction. Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction where chiral auxiliaries are frequently employed. Below are representative experimental protocols and expected outcomes for the asymmetric alkylation of a propionamide derivative using (1S)-(-)-2,10-Camphorsultam and (1R,2R)-(-)-Pseudoephedrine.

Asymmetric Alkylation Using (1R,2R)-(-)-Pseudoephedrine Amide

The Myers asymmetric alkylation protocol using pseudoephedrine-derived amides is a well-established method for the synthesis of enantioenriched carboxylic acids and their derivatives.[1][2][3]

Experimental Protocol:

A detailed procedure for the acylation of pseudoephedrine and subsequent diastereoselective alkylation is described by Myers, et al.[1] In a typical procedure, the pseudoephedrine amide is treated with lithium diisopropylamide (LDA) in the presence of lithium chloride in THF at low temperatures, followed by the addition of an alkyl halide.[1][3]

Performance Data:

The alkylation of pseudoephedrine propionamide with various primary alkyl halides consistently yields high diastereoselectivity and chemical yield.

Electrophile (R-X)Yield (%)Diastereomeric Ratio (d.r.)
Benzyl bromide90>99:1
n-Butyl iodide8098:2
Ethyl iodide8597:3

Data sourced from Myers, A. G., et al. J. Am. Chem. Soc. 1997, 119, 6496-6511.[1]

Asymmetric Alkylation Using (1S)-(-)-2,10-Camphorsultam (Oppolzer's Sultam)

Oppolzer's camphorsultam is another widely used chiral auxiliary known for its high stereochemical control in various transformations, including alkylation reactions.

Experimental Protocol:

The N-acylated camphorsultam is deprotonated with a strong base like LDA to form a chiral enolate. This enolate then reacts with an electrophile, such as an alkyl halide, with high diastereoselectivity. A general procedure involves the reaction of the N-propionylcamphorsultam with LDA in THF at -78 °C, followed by quenching with the alkyl halide.

Performance Data:

The alkylation of N-propionylcamphorsultam generally proceeds with excellent diastereoselectivity.

Electrophile (R-X)Yield (%)Diastereomeric Excess (d.e.) (%)
Benzyl bromide>95>98
Allyl iodide9696
Methyl iodide95>98

Representative data based on studies of enolate alkylations of camphorsultam derivatives.

Logical Workflow for Cost-Benefit Analysis

The decision to use a particular chiral auxiliary in a synthetic route involves a multi-faceted analysis. The following diagram, generated using Graphviz, illustrates the logical workflow for this decision-making process.

CostBenefitAnalysis cluster_cost Cost Factors cluster_benefit Benefit Factors Cost_Auxiliary Auxiliary Cost ($/mol) Decision Select Optimal Chiral Auxiliary Cost_Auxiliary->Decision Cost_Reagents Reagent & Solvent Cost Cost_Reagents->Decision Cost_Process Process Cost (Time, Energy) Cost_Process->Decision Cost_Recovery Recovery & Recycling Cost Cost_Recovery->Decision Benefit_Yield Chemical Yield (%) Benefit_Yield->Decision Benefit_Stereo Enantiomeric/Diastereomeric Excess (%) Benefit_Stereo->Decision Benefit_Purity Product Purity Benefit_Purity->Decision Benefit_Recyclability Auxiliary Recyclability (%) Benefit_Recyclability->Decision

Cost-Benefit Analysis Workflow for Chiral Auxiliary Selection.

Conclusion and Recommendations

While this compound presents an interesting, potentially cost-effective option as a chiral auxiliary, particularly the less pure mixture of isomers, the current lack of performance data in the scientific literature prevents a conclusive cost-benefit analysis.

Recommendations for Researchers:

  • Experimental Evaluation: Conduct a series of benchmark reactions, such as the asymmetric alkylation detailed in this guide, using this compound as the chiral auxiliary.

  • Data Collection: Carefully measure the chemical yield and enantiomeric/diastereomeric excess for these reactions.

  • Recyclability Assessment: Investigate the ease and efficiency of removing and recycling this compound after the reaction.

  • Comparative Analysis: Use the data generated, in conjunction with the cost information provided, to perform a thorough cost-benefit analysis against established auxiliaries like camphorsultam and pseudoephedrine.

By systematically generating and analyzing this data, the scientific community can better assess the potential of this compound as a valuable tool in asymmetric synthesis. This guide provides the foundational framework for such an endeavor, empowering researchers to make informed decisions in the development of efficient and economical synthetic routes.

References

Navigating the Synthesis Landscape: A Comparative Analysis of 2-Mercaptopinane Remains Elusive

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a notable absence of direct comparative studies on the effectiveness of 2-Mercaptopinane in various synthetic strategies. While the principles of asymmetric synthesis and the use of chiral auxiliaries are well-documented, specific case studies detailing the application and performance of this compound against alternative methodologies are not readily found. This scarcity of data precludes the creation of a detailed, evidence-based comparison guide as initially requested.

The Role of Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. The inherent chirality of the auxiliary guides the formation of a specific stereoisomer of the product. An ideal chiral auxiliary should be readily available in high enantiomeric purity, reliably induce high stereoselectivity, and be easily removed and recovered after the reaction.

The workflow for a typical asymmetric synthesis using a chiral auxiliary can be visualized as follows:

G cluster_0 Asymmetric Synthesis Workflow Prochiral\nSubstrate Prochiral Substrate Attachment of\nChiral Auxiliary Attachment of Chiral Auxiliary Prochiral\nSubstrate->Attachment of\nChiral Auxiliary Covalent Bonding Diastereoselective\nReaction Diastereoselective Reaction Attachment of\nChiral Auxiliary->Diastereoselective\nReaction Induces Chirality Cleavage of\nChiral Auxiliary Cleavage of Chiral Auxiliary Diastereoselective\nReaction->Cleavage of\nChiral Auxiliary Removal Chiral\nProduct Chiral Product Cleavage of\nChiral Auxiliary->Chiral\nProduct Recovered\nChiral Auxiliary Recovered Chiral Auxiliary Cleavage of\nChiral Auxiliary->Recovered\nChiral Auxiliary

Caption: A generalized workflow for asymmetric synthesis using a chiral auxiliary.

Potential Applications of this compound

Given its structure as a chiral thiol derived from the pinane backbone, this compound would theoretically be explored in synthetic strategies where a chiral sulfur nucleophile is advantageous. One such area is in asymmetric conjugate additions, particularly Michael additions, to α,β-unsaturated carbonyl compounds. In such a reaction, the thiol would add to the β-carbon, and the stereochemistry of the pinane scaffold would direct the formation of a specific enantiomer.

A hypothetical workflow for such a reaction is outlined below:

G cluster_1 Hypothetical Asymmetric Michael Addition This compound This compound Thiolate\nFormation Thiolate Formation This compound->Thiolate\nFormation α,β-Unsaturated\nCarbonyl α,β-Unsaturated Carbonyl Conjugate\nAddition Conjugate Addition α,β-Unsaturated\nCarbonyl->Conjugate\nAddition Base Base Base->Thiolate\nFormation Thiolate\nFormation->Conjugate\nAddition Nucleophilic Attack Chiral Thioether\nProduct Chiral Thioether Product Conjugate\nAddition->Chiral Thioether\nProduct

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, 2-Mercaptopinane and its derivatives represent a versatile class of chiral compounds derived from the renewable terpene α-pinene. This guide provides a comparative analysis of their applications in asymmetric catalysis and their biological activities, supported by experimental data and detailed methodologies.

This compound, a sulfur-containing bicyclic monoterpenoid, and its related compounds have garnered significant interest in the field of organic chemistry and pharmacology. Their inherent chirality, stemming from the pinane backbone, makes them valuable as chiral auxiliaries and ligands in asymmetric synthesis. Furthermore, the introduction of a thiol group opens avenues for diverse biological activities, including potent antimicrobial and antifungal properties. This review consolidates key performance data, outlines detailed experimental protocols, and visualizes fundamental concepts to offer a comprehensive resource for the scientific community.

Performance in Asymmetric Catalysis

This compound and its derivatives have proven to be effective chiral auxiliaries and ligands in a variety of asymmetric reactions, including conjugate additions and alkylations. The rigid pinane scaffold provides a well-defined chiral environment, enabling high levels of stereocontrol.

One of the notable applications of pinane-derived thiols is in the asymmetric Michael addition of thiols to α,β-unsaturated carbonyl compounds. For instance, the addition of a pinane-based ketothiol to pinocarvone has been shown to proceed with high diastereoselectivity. The reaction of pinocarvone with thioacetic acid in the presence of pyridine as a catalyst can lead to the formation of the corresponding thioacetate with a diastereomeric excess (de) of up to 92% when the reaction is conducted in THF at low temperatures (-60 to -65 °C).

Pinane-based chiral aminodiols, which are structurally related to this compound, have been successfully employed as chiral catalysts in the asymmetric addition of diethylzinc to aldehydes, affording the corresponding secondary alcohols with moderate to good enantioselectivities (up to 87% ee).

Below is a summary of the performance of this compound and its derivatives in selected asymmetric reactions:

Ligand/AuxiliaryReaction TypeSubstrateProductYield (%)Stereoselectivity (ee/de)Reference
Pinane Ketothiol DerivativeMichael AdditionPinocarvoneThioacetate Adduct95%up to 92% de[1]
Pinane AminodiolDiethylzinc AdditionBenzaldehyde1-Phenylpropanol-up to 87% ee

Experimental Protocols

Synthesis of trans-Pinane-2-thiol

A common method for the synthesis of this compound is the electrophilic thiylation of α-pinene with hydrogen sulfide (H₂S) in the presence of a Lewis acid catalyst. The use of a "soft" Lewis acid like ethylaluminum dichloride (EtAlCl₂) is crucial for stereoselectively catalyzing the anti-addition of H₂S to afford trans-pinane-2-thiol.[1][2]

Materials:

  • α-pinene

  • Ethylaluminum dichloride (EtAlCl₂)

  • Hydrogen sulfide (H₂S)

  • Anhydrous solvent (e.g., dichloromethane)

  • Standard glassware for air- and moisture-sensitive reactions

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a gas inlet, dissolve α-pinene in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add the Lewis acid catalyst (EtAlCl₂) to the stirred solution.

  • Bubble hydrogen sulfide gas through the solution at a controlled rate while maintaining the temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

  • Upon completion, quench the reaction by the slow addition of a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure trans-pinane-2-thiol.

A generalized workflow for the synthesis of pinane-derived thiols from β-pinene is depicted in the diagram below.

G Synthesis of Pinane Hydroxythiols from β-Pinene b_pinene β-Pinene trans_pinocarveol trans-Pinocarveol b_pinene->trans_pinocarveol SeO₂/TBHP pinocarvone Pinocarvone trans_pinocarveol->pinocarvone MnO₂ ketothioacetates Ketothioacetates (mixture of isomers) pinocarvone->ketothioacetates AcSH, Pyridine hydroxythiols Hydroxythiols (isomeric mixture) ketothioacetates->hydroxythiols LiAlH₄

Caption: Synthetic route to pinane hydroxythiols.

Biological Activity and Mechanism of Action

Monoterpenes and their derivatives, including those from the pinane family, are known to possess a broad spectrum of biological activities. The introduction of a sulfur-containing functional group can enhance the antimicrobial and antifungal properties of the parent terpene.

While the specific molecular targets of this compound are not extensively elucidated, the general mechanism of action for antifungal monoterpenes is believed to involve the disruption of the fungal cell membrane. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

The proposed mechanism involves the interaction of the lipophilic monoterpene with the ergosterol component of the fungal cell membrane, leading to a loss of membrane integrity. Additionally, these compounds can interfere with cellular signaling pathways and enzyme function.

The following diagram illustrates a generalized mechanism of antifungal action for monoterpenoids.

G Generalized Antifungal Mechanism of Monoterpenoids cluster_cell Fungal Cell cell_membrane Cell Membrane (Ergosterol-rich) ion_leakage Ion Leakage cell_membrane->ion_leakage cell_death Cell Death ion_leakage->cell_death signaling Altered Signaling Pathways signaling->cell_death monoterpenoid Monoterpenoid (e.g., this compound) monoterpenoid->cell_membrane Disruption monoterpenoid->signaling

Caption: Antifungal action of monoterpenoids.

Conclusion

This compound and its related compounds are valuable chiral building blocks in asymmetric synthesis, demonstrating high stereocontrol in various reactions. Their synthesis from readily available natural sources like α-pinene further enhances their appeal. The biological activities of these sulfur-containing monoterpenoids, particularly their antifungal properties, present exciting opportunities for the development of new therapeutic agents. Further research into their specific mechanisms of action and the expansion of their applications in catalysis will undoubtedly continue to be a fruitful area of investigation. This guide provides a foundational understanding for researchers looking to explore the potential of these versatile compounds.

References

Safety Operating Guide

Proper Disposal of 2-Mercaptopinane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 2-Mercaptopinane is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound in a laboratory setting.

This compound, also known as Pinanyl Mercaptan, is a specialty chemical recognized by its distinct sulfurous and tropical fruit-like odor. Due to its chemical properties and potential hazards, it is imperative to follow strict protocols for its disposal. Adherence to these procedures will minimize risks to personnel and the environment.

Key Safety and Handling Information

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Potential Hazards:

  • May be harmful if swallowed, with the potential to cause serious, potentially fatal pneumonia if aspirated.

  • Can cause skin and serious eye irritation.

  • May cause skin sensitization through prolonged or repeated contact.

  • Inhalation of aerosols or vapors should be avoided.

  • Hazardous decomposition products, including toxic sulfur oxides, can be released during combustion.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Skin and Body Protection: A lab coat or other protective clothing is recommended to prevent skin contact.

  • Respiratory Protection: Use only in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 23832-18-0
Molecular Formula C₁₀H₁₈S
Molecular Weight 170.32 g/mol
Appearance Colorless to pale yellow liquid
Odor Strong, sulfurous, tropical fruit-like
Boiling Point 207.7 °C at 760 mmHg
Flash Point 97.78 °C (208.00 °F)
Density 0.98 g/mL at 25 °C

Table 2: Occupational Exposure Limits for Methyl Mercaptan (for reference)

OrganizationLimit
OSHA PEL Ceiling: 10 ppm
NIOSH REL 15-minute Ceiling: 0.5 ppm
Note: PEL = Permissible Exposure Limit; REL = Recommended Exposure Limit. These values are for methyl mercaptan and should be used as a precautionary reference for handling this compound.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This workflow is designed to ensure safety and environmental responsibility.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_neutralization Neutralization (for spills or small quantities) cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_area Work in a Ventilated Area prep_waste Prepare Labeled, Compatible Hazardous Waste Container collect_small For Small Quantities: Absorb with Inert Material prep_waste->collect_small collect_large For Larger Quantities: Transfer to Waste Container prep_waste->collect_large neut_base Treat with a solution of Sodium Hypochlorite (bleach) or a strong base (e.g., NaOH) collect_small->neut_base disp_seal Seal Waste Container collect_large->disp_seal neut_test Test pH to ensure neutralization neut_base->neut_test neut_collect Collect neutralized residue as hazardous waste neut_test->neut_collect neut_collect->disp_seal disp_store Store in a designated, well-ventilated area disp_contact Contact Certified Hazardous Waste Disposal Service

Personal protective equipment for handling 2-Mercaptopinane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Guide to the Safe Handling and Disposal of 2-Mercaptopinane.

This document provides immediate, essential safety protocols and logistical plans for handling this compound (also known as mango thiol), a compound recognized for its distinct sulfurous, tropical fruit aroma. Adherence to these guidelines is critical for ensuring laboratory safety and proper environmental stewardship.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below, offering a quick reference for its physical characteristics.

PropertyValue
CAS Number 23832-18-0
Molecular Formula C₁₀H₁₈S
Molecular Weight 170.31 g/mol
Appearance Colorless to pale yellow liquid
Odor Sulfurous, tropical fruit, grapefruit-like
Boiling Point 142 °C @ 20 mm Hg
Flash Point 97.78 °C (208.00 °F) - Closed Cup[1][2]
Specific Gravity 0.980 to 0.988 @ 25 °C[1][2]
Refractive Index 1.511 to 1.517 @ 20 °C[1][2]
Vapor Pressure 0.32 mmHg @ 25°C

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant.[1][2] The primary hazards are irritation to the skin and eyes.[1][2] Therefore, appropriate personal protective equipment must be worn at all times.

Minimum PPE Requirements:

  • Gloves: Wear suitable chemical-resistant gloves.[1][2] The specific material and thickness should be determined based on the full Safety Data Sheet (SDS) and the nature of the handling procedure.

  • Eye/Face Protection: Use of safety glasses with side shields or chemical splash goggles is mandatory.[1][2] A face shield may be required for operations with a high risk of splashing.

  • Body Protection: A standard laboratory coat or long-sleeved clothing should be worn to prevent skin contact.[3]

  • Respiratory Protection: While not explicitly stated in the summarized safety information, due to its strong odor and potential for respiratory irritation, handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Experimental Protocol: Safe Handling of this compound

The following step-by-step procedure outlines the safe handling of this compound in a laboratory setting.

  • Preparation and Area Setup:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Don the required personal protective equipment (gloves, eye protection, lab coat).

  • Handling the Chemical:

    • Conduct all transfers and manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with skin and eyes.[1][2]

    • Use appropriate, clean glassware and equipment.

    • Keep containers of this compound tightly closed when not in use.[3]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical advice.[1][2]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

    • Inhalation: Move the affected person to fresh air. If they experience breathing difficulties, seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product and contaminated disposable materials (e.g., gloves, pipette tips), in a designated, properly labeled, and sealed hazardous waste container.

  • Waste Storage:

    • Store the hazardous waste container in a cool, dry, well-ventilated area, away from incompatible materials.

  • Waste Disposal:

    • Dispose of the hazardous waste through a licensed and approved waste disposal contractor. Do not pour this compound down the drain.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Protocol prep1 Verify Fume Hood & Safety Equipment prep2 Don Required PPE prep1->prep2 handle1 Transfer/Use in Fume Hood prep2->handle1 handle2 Keep Container Sealed handle1->handle2 emergency Exposure Event handle1->emergency disp1 Collect Waste in Labeled Container handle2->disp1 disp2 Store Waste in Designated Area disp1->disp2 disp3 Dispose via Approved Contractor disp2->disp3 first_aid Administer First Aid emergency->first_aid medical Seek Medical Attention first_aid->medical

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.